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  • Product: 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride
  • CAS: 142937-33-5

Core Science & Biosynthesis

Foundational

An Inquiry into 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5): A Landscape of Limited Data

For the attention of researchers, scientists, and drug development professionals, this document serves as a technical overview of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride. It must be noted at the outset that p...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this document serves as a technical overview of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride. It must be noted at the outset that publicly available scientific literature on this specific compound is exceptionally scarce. As such, this guide will provide a summary of its known properties and contextualize its potential applications and research avenues based on the broader understanding of related aminopyridine derivatives. The significant gaps in current knowledge will be clearly delineated to highlight opportunities for novel research.

Core Compound Identity and Properties

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a chemical compound identified by the CAS number 142937-33-5.[1] It is the dihydrochloride salt of the parent compound, 2-(2-Ethylhexylaminomethyl)pyridine. The salt form generally enhances the stability and solubility of the free base, making it more amenable for use in research and development settings.

PropertyValueSource
CAS Number 142937-33-5[1]
Molecular Formula C14H24N2·2HCl[1]
Formula Weight 293.28 g/mol [1]
Purity Typically offered at ≥98% for research purposes[2]
Intended Use For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Postulated Synthesis and Chemical Reactivity

While a specific, validated synthesis protocol for 2-(2-Ethylhexylaminomethyl)pyridine is not available in published literature, its structure suggests a plausible synthetic route based on established organic chemistry principles. The following workflow represents a logical, though unverified, approach.

Conceptual Synthetic Workflow

A likely synthetic pathway would involve the reductive amination of 2-pyridinecarboxaldehyde with 2-ethylhexylamine. This common and efficient method for forming carbon-nitrogen bonds is a staple in medicinal chemistry for the synthesis of secondary amines.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine_Formation Imine Formation 2-Pyridinecarboxaldehyde->Imine_Formation 2-Ethylhexylamine 2-Ethylhexylamine 2-Ethylhexylamine->Imine_Formation Intermediate_Imine Intermediate Imine Imine_Formation->Intermediate_Imine Reduction Reduction Free_Base 2-(2-Ethylhexylaminomethyl)pyridine (Free Base) Reduction->Free_Base Salt_Formation Salt Formation (with HCl) Final_Product 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride Salt_Formation->Final_Product Intermediate_Imine->Reduction Free_Base->Salt_Formation

Caption: Conceptual workflow for the synthesis of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride.

Detailed Hypothetical Protocol:
  • Imine Formation: Equimolar amounts of 2-pyridinecarboxaldehyde and 2-ethylhexylamine are dissolved in a suitable aprotic solvent, such as toluene or dichloromethane. The reaction may be catalyzed by a mild acid. Water formed during the reaction would be removed, for instance, by a Dean-Stark apparatus, to drive the equilibrium towards the formation of the intermediate imine.

  • Reduction: The crude imine is then reduced without isolation. A selective reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), would be introduced to the reaction mixture. These reagents are capable of reducing the C=N double bond of the imine to a C-N single bond without affecting the pyridine ring.

  • Work-up and Purification: Following the reduction, an aqueous work-up would be performed to quench any remaining reducing agent and to separate the product from water-soluble byproducts. The organic layer containing the free base, 2-(2-Ethylhexylaminomethyl)pyridine, would be dried and the solvent evaporated. The crude product could then be purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a stoichiometric amount of hydrochloric acid (typically as a solution in a solvent like isopropanol or as gaseous HCl) to precipitate the dihydrochloride salt. The resulting solid would be collected by filtration and dried.

Causality and Self-Validation: The choice of reductive amination is based on its high efficiency and selectivity for forming secondary amines. The use of a selective reducing agent like NaBH4 or STAB is crucial to avoid unwanted side reactions, such as the reduction of the pyridine ring. A self-validating system for this protocol would involve in-process monitoring by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the intermediate and final products. The final product's identity and purity would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological and Pharmacological Significance (Inferred)

Direct biological or pharmacological data for 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is currently unavailable. However, the broader class of aminopyridine derivatives has been the subject of extensive research, revealing a wide range of biological activities. These activities provide a framework for postulating the potential applications of the target compound.

Aminopyridine and its derivatives are known to interact with various enzymes and receptors due to their unique structural properties.[3] They have been investigated for a multitude of therapeutic applications, including:

  • Anticancer: Numerous pyridine derivatives have been synthesized and evaluated as potential anticancer agents, targeting kinases, tubulin polymerization, and other cellular pathways.[4]

  • Antimicrobial and Antiviral: The pyridine nucleus is a common scaffold in the development of new antimicrobial and antiviral drugs.[5]

  • Neurological Disorders: A related compound, 2-(2-Methylaminoethyl)pyridine (the parent compound of Betahistine), is used in the development of drugs for neurological disorders.[6] This suggests that other 2-substituted aminopyridines may also possess activity within the central nervous system.

The 2-ethylhexyl moiety in the target compound introduces significant lipophilicity, which could influence its pharmacokinetic properties, such as membrane permeability and protein binding. This structural feature may direct its potential applications towards targets that require enhanced lipid solubility for effective interaction.

Proposed Analytical Methodologies

For researchers embarking on the study of this compound, establishing robust analytical methods is paramount. Based on the analysis of similar aminopyridine structures, the following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a versatile and widely used technique for the separation, identification, and quantification of small molecules.

  • Proposed Conditions:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine groups.

    • Detection: UV detection at a wavelength around 260 nm, corresponding to the absorbance of the pyridine ring, should be effective. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Proposed Conditions:

    • Derivatization: Due to the polarity of the amine and the potential for thermal instability, derivatization (e.g., acylation or silylation) may be necessary to improve its chromatographic behavior.

    • Column: A non-polar or medium-polarity capillary column would be appropriate.

    • Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.

Future Research Directions and Unanswered Questions

The current state of knowledge regarding 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is nascent. This presents a significant opportunity for original research. Key areas for investigation include:

  • Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, MS, elemental analysis), is a fundamental first step.

  • Screening for Biological Activity: A broad-based screening of the compound against various biological targets is warranted. This could include assays for anticancer, antimicrobial, antiviral, and neurological activity.

  • Pharmacokinetic and Toxicological Profiling: Should any promising biological activity be identified, a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a comprehensive safety and toxicity assessment would be necessary for any further development.

  • Mechanism of Action Studies: For any confirmed biological activity, elucidating the underlying mechanism of action will be crucial for understanding its therapeutic potential and for guiding further optimization of the chemical structure.

References

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). 2-(2-Ethylhexylaminomethyl)pyridine dihydrochlorid. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

Sources

Exploratory

Synthesis and Characterization of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride: A Comprehensive Methodological Guide

Executive Summary & Chemical Profile In the realm of synthetic methodology, the preparation of lipophilic, bidentate nitrogenous ligands demands rigorous control over chemoselectivity. 2-(2-Ethylhexylaminomethyl)pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the realm of synthetic methodology, the preparation of lipophilic, bidentate nitrogenous ligands demands rigorous control over chemoselectivity. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS: 142937-33-5) is a highly versatile building block utilized in pharmaceutical development, hydrometallurgical solvent extraction, and advanced materials science.

The free base of this compound is a viscous oil susceptible to aerial oxidation and degradation. Conversion to the dihydrochloride salt establishes a stable, crystalline matrix (Molecular Weight: 293.28 g/mol ) that is suitable for long-term storage and precise stoichiometric handling in downstream applications[1].

This whitepaper outlines a highly optimized, self-validating protocol for the synthesis of this compound via reductive amination, detailing the mechanistic causality behind every reagent selection and operational parameter.

Retrosynthetic Strategy & Reaction Causality

The most efficient route to secondary amines bearing a benzylic-type pyridine moiety is the 2[2]. Direct alkylation of 2-ethylhexylamine with 2-(chloromethyl)pyridine is historically plagued by over-alkylation, generating difficult-to-separate tertiary amine impurities.

Reductive amination circumvents this thermodynamic trap by forcing the reaction through an intermediate imine (Schiff base) that can only form once per primary amine molecule. 3, yielding the target secondary amine with near-perfect chemoselectivity[3].

Mechanistic Causality: Why NaBH(OAc)₃ in DCE?

As a Senior Application Scientist, I strongly advocate against using standard sodium borohydride (NaBH₄) for this specific transformation. NaBH₄ is overly aggressive and will rapidly reduce the starting 2-pyridinecarboxaldehyde into 2-pyridinemethanol before imine formation can complete.

Instead,2[2]. The electron-withdrawing acetate groups diminish the nucleophilicity of the hydride, rendering it unreactive toward aldehydes but highly reactive toward protonated imines (iminium ions). Furthermore, 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the borohydride species while remaining completely inert to the reduction conditions.

Mechanism A Aldehyde + Amine B Hemiaminal A->B Addition C Imine (Schiff Base) B->C -H2O D Free Base Amine C->D NaBH(OAc)3 E Dihydrochloride Salt D->E HCl

Mechanistic pathway of reductive amination and subsequent salt formation.

Quantitative Reagent Matrix

To ensure reproducibility, the following stoichiometric matrix is calculated for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass / Volume
2-Pyridinecarboxaldehyde 107.111.010010.71 g
2-Ethylhexylamine 129.251.010012.93 g
NaBH(OAc)₃ 211.941.414029.67 g
1,2-Dichloroethane (DCE) 98.96Solvent-250 mL
Sat. NaHCO₃ (aq) -Quench-150 mL
2.0 M HCl in Diethyl Ether 36.462.2220110 mL

Self-Validating Experimental Protocol

This methodology is designed with built-in In-Process Controls (IPCs) to validate the success of each phase before proceeding.

Phase 1: Imine Condensation
  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 250 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Addition: Add 10.71 g (100 mmol) of 2-pyridinecarboxaldehyde, followed immediately by 12.93 g (100 mmol) of 2-ethylhexylamine.

  • Condensation: Stir the homogeneous mixture at 25 °C under a nitrogen atmosphere for 2 hours.

    • IPC 1 (Self-Validation): Perform a TLC check (Hexanes:EtOAc 7:3, UV active). The aldehyde spot (Rf ~0.6) should be completely consumed, replaced by a new, less polar imine spot.

Phase 2: Selective Reduction
  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 29.67 g (140 mmol) of NaBH(OAc)₃ portionwise over 15 minutes to control the mild exothermic release.

  • Reduction: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

    • IPC 2 (Self-Validation): A second TLC check will reveal the disappearance of the imine spot and the appearance of a highly polar secondary amine spot that stains positively with Ninhydrin.

Phase 3: Workup & Free Base Isolation
  • Quench: Carefully quench the reaction by adding 150 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. Causality: This neutralizes acetic acid byproducts and destroys unreacted hydride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional DCE (2 × 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

Phase 4: Dihydrochloride Salt Formation
  • Precipitation: Dissolve the crude free base oil in 150 mL of anhydrous diethyl ether (Et₂O) and cool to 0 °C.

  • Acidification: Dropwise, add 110 mL of 2.0 M HCl in diethyl ether. A white precipitate will form immediately. Causality: The use of anhydrous ether prevents hydrate formation and drives the precipitation of the highly polar salt out of the non-polar solvent.

  • Isolation: Collect the solid via vacuum filtration, wash with cold Et₂O (2 × 30 mL), and dry under high vacuum at 40 °C for 4 hours to afford 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride as a white crystalline solid.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde & Amine in DCE Stir 2h at 25°C Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise Stir 12h at 25°C Step1->Step2 Step3 Step 3: Workup Quench with Sat. NaHCO3 Extract & Concentrate Step2->Step3 Step4 Step 4: Salt Formation Dissolve in Et2O Add 2.0M HCl in Ether at 0°C Step3->Step4 Step5 Step 5: Isolation Filter, Wash with Et2O & Vacuum Dry Yield: >85% Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected mass for the free base [M+H]⁺ is m/z 221.2.

  • ¹H NMR (400 MHz, D₂O): The critical diagnostic signal is the benzylic CH₂ protons, which will appear as a sharp singlet shifted significantly downfield (~4.4 ppm) due to the adjacent protonated secondary amine and protonated pyridinium ring. The aliphatic tail signals will cluster cleanly between 0.8 ppm and 2.0 ppm.

References

  • Title : 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride | CAS 142937-33-5 Source : Santa Cruz Biotechnology (SCBT) URL : 1

  • Title : Amine synthesis by reductive amination (reductive alkylation) Source : Organic Chemistry Portal URL :2

  • Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL : 3

Sources

Exploratory

stability of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride under laboratory conditions

An In-depth Technical Guide to the Laboratory Stability of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride Abstract This technical guide provides a comprehensive framework for assessing the stability of 2-(2-Ethylhex...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Laboratory Stability of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5) under typical laboratory conditions. As a pyridine derivative, understanding its degradation profile is critical for researchers, scientists, and drug development professionals to ensure data integrity, define appropriate storage conditions, and establish a stable shelf-life. This document outlines detailed protocols for forced degradation studies, discusses probable degradation pathways based on the compound's chemical structure, and presents a systematic approach to developing and validating a stability-indicating analytical method. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigour and regulatory alignment.

Introduction and Compound Overview

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a chemical entity featuring a pyridine core, a structure prevalent in many pharmaceutical agents. The dihydrochloride salt form generally enhances the solubility and stability of the parent compound, making it suitable for various research and development applications, including its use as a pharmaceutical intermediate or a building block in organic synthesis.[1] The stability of such a compound is a critical quality attribute that can influence its efficacy, safety, and shelf-life.

Forced degradation studies are an essential component of the drug development process, providing crucial insights into the intrinsic stability of a molecule.[2] These studies involve subjecting the compound to stress conditions more severe than standard accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2][3] The information gleaned from these studies is invaluable for developing robust formulations and establishing stability-indicating analytical methods.[3]

This guide will detail the experimental approach for systematically evaluating the hydrolytic, oxidative, thermal, and photolytic stability of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride.

Physicochemical Properties
PropertyValueReference
CAS Number 142937-33-5[4]
Molecular Formula C₁₄H₂₄N₂·2HCl[5]
Molecular Weight 293.28 g/mol [5]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water, methanol (predicted)[1]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify its degradation products.[2] The following protocols are based on ICH guidelines and are tailored to the specific chemistry of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride.

Experimental Workflow for Forced Degradation

The overall process involves preparing solutions of the compound, subjecting them to various stress conditions alongside a control sample, and then analyzing the stressed samples at predetermined time points using a stability-indicating analytical method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose therm Thermal (Solid & Solution, 80°C) prep->therm Expose photo Photostability (ICH Q1B Light Source) prep->photo Expose control Control Sample (Protected from Stress) prep->control Expose neutralize Neutralize Aliquots (if necessary) acid->neutralize Withdraw Aliquots at Time Points base->neutralize Withdraw Aliquots at Time Points oxid->neutralize Withdraw Aliquots at Time Points therm->neutralize Withdraw Aliquots at Time Points photo->neutralize Withdraw Aliquots at Time Points control->neutralize Withdraw Aliquots at Time Points analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze mass_bal Assess Mass Balance & Identify Degradants analyze->mass_bal

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis studies evaluate the susceptibility of the drug substance to water across a range of pH values.[3]

Protocol:

  • Preparation: Prepare three solutions of the compound at a concentration of approximately 1 mg/mL in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Incubate the solutions in sealed, inert vials at 60°C. A parallel set of samples should be kept at room temperature to serve as controls.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching: Before analysis, cool the aliquots to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. This step is crucial to prevent further degradation during the analytical process.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Causality and Insights: The pyridine ring and the secondary amine are generally stable to hydrolysis. However, extreme pH and elevated temperatures can sometimes induce ring-opening or other degradative reactions in pyridine derivatives.[6] This study will reveal the compound's stability in simulated gastric (acidic) and intestinal (basic) environments.

Oxidative Stability

This study assesses the compound's sensitivity to oxidation. The pyridine nitrogen and the secondary amine are potential sites for oxidation.

Protocol:

  • Preparation: Prepare a solution of the compound at ~1 mg/mL in a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light, to prevent confounding photodegradation.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Causality and Insights: The presence of oxidizing agents can lead to the formation of N-oxides on the pyridine ring or the secondary amine.[7] Hydroxylation of the pyridine ring is another potential degradation pathway.[8][9] This test is critical as oxidative degradation can occur during synthesis, storage, or formulation with oxidative excipients.

Thermal Stability

Thermal stress testing evaluates the impact of elevated temperatures on the solid drug substance and its solutions.

Protocol:

  • Solid State: Place a thin layer of the solid compound in an open glass vial and expose it to 80°C in a temperature-controlled oven.

  • Solution State: Prepare a solution of the compound (~1 mg/mL) in a neutral solvent (e.g., water/methanol) and incubate at 80°C.

  • Control: Store a control sample of both solid and solution under recommended storage conditions (e.g., 2-8°C or room temperature), protected from light.

  • Sampling & Analysis: Analyze the solid sample by dissolving a known amount at each time point. Analyze the solution sample directly. Time points could be 1, 3, and 7 days.

Causality and Insights: This study helps to identify thermally labile functional groups and determine appropriate manufacturing and storage temperatures. The dihydrochloride salt form is expected to have a relatively high melting point, but degradation can occur at temperatures below melting.

Photostability

Photostability testing is performed to demonstrate that light exposure does not result in an unacceptable change in the compound's quality.[10] The protocol should follow ICH Q1B guidelines.[11][12]

Protocol:

  • Sample Preparation: Expose the solid compound directly to the light source. Additionally, prepare a solution of the compound (~1 mg/mL) in a photochemically inert, transparent solvent and place it in a quartz cell or other transparent container.

  • Control Sample: Prepare a "dark" control by wrapping an identical sample in aluminum foil to completely protect it from light. Place it alongside the test sample to monitor for any changes not induced by light (e.g., thermal degradation).[11]

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] This can be achieved using a calibrated photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps (ICH Option 2).[11][13]

  • Analysis: After the exposure period, analyze the samples and the dark control by HPLC.

Causality and Insights: Pyridine-containing compounds are often susceptible to photodegradation.[6] This study is critical for determining if the compound requires light-resistant packaging and special handling instructions.

Anticipated Degradation Pathways

Based on the chemical structure of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, several degradation pathways can be hypothesized. Identifying the structure of degradants using techniques like LC-MS/MS is a primary goal of forced degradation.

G cluster_hydrolysis Hydrolysis (Extreme pH/Heat) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis Light) parent 2-(2-Ethylhexylaminomethyl)pyridine (Parent Compound) hydro_prod Potential Ring Opening or Side-Chain Cleavage Products parent->hydro_prod Hydrolysis n_oxide_pyridine Pyridine N-Oxide parent->n_oxide_pyridine Oxidation n_oxide_amine Amine N-Oxide parent->n_oxide_amine Oxidation hydroxylation Hydroxylated Pyridine Ring parent->hydroxylation Oxidation photo_prod Complex Photodegradants (e.g., dimers, ring cleavage products) parent->photo_prod Photolysis

Sources

Foundational

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride mechanism of action speculation

Title: Mechanistic Profiling of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride: A Technical Guide for Target Deconvolution Executive Summary In the landscape of preclinical drug discovery, compounds lacking annotate...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic Profiling of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride: A Technical Guide for Target Deconvolution

Executive Summary In the landscape of preclinical drug discovery, compounds lacking annotated primary targets require rigorous, phenotype-driven deconvolution. This whitepaper provides a comprehensive framework for elucidating the mechanism of action (MoA) of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5)[1]. By analyzing its structural pharmacophores—an amphiphilic 2-ethylhexyl tail, a basic aminomethyl linker, and a metal-coordinating pyridine ring—we can hypothesize its biological behavior. As a Senior Application Scientist, I have designed this guide to move beyond theoretical speculation, providing you with self-validating, step-by-step experimental workflows to empirically confirm its cellular targets.

Section 1: Structural Deconstruction & Mechanistic Hypotheses

To understand how this molecule behaves in a biological system, we must examine the causality driven by its physicochemical properties:

  • Hypothesis I: Lysosomotropism and Autophagy Arrest The Causality: The compound is a classic Cationic Amphiphilic Drug (CAD). It possesses a highly lipophilic tail (cLogP > 2) and a basic secondary amine (pKa ~9.5). In its neutral free-base form, it readily diffuses across cellular membranes. However, upon encountering the highly acidic lumen of the lysosome (pH 4.5–5.0), the amine becomes protonated. This cationic form is membrane-impermeable, leading to massive intralysosomal accumulation via "ion trapping"[2]. This accumulation buffers and neutralizes the lysosomal pH, inactivating acid hydrolases (e.g., cathepsins) and halting autophagosome-lysosome fusion[3].

  • Hypothesis II: Multidrug Efflux Pump (P-gp/ABCB1) Inhibition The Causality: Amphiphilic cations frequently act as competitive inhibitors of ATP-binding cassette (ABC) transporters. The lipophilic 2-ethylhexyl chain allows the compound to partition into the inner leaflet of the plasma membrane, granting it access to the transmembrane drug-binding pocket of P-glycoprotein (P-gp). The protonated nitrogen then interacts with critical acidic residues within the transporter, blocking the efflux of endogenous substrates or chemotherapeutics[4].

Section 2: Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every experimental variable is calibrated and mechanistically justified.

Protocol A: Lysosomotropism & Autophagic Flux Assay

This dual-readout system orthogonally validates lysosomal pH neutralization and its downstream functional consequence: autophagy blockade.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed U2OS or HeLa cells in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C in DMEM + 10% FBS.

  • The Self-Validating Treatment Matrix:

    • Negative Control: 0.1% DMSO vehicle (Establishes baseline lysosomal acidity).

    • Positive Control: 50 µM (A known lysosomotropic CAD that calibrates the assay's dynamic range)[3].

    • Test Compound: 2-(2-Ethylhexylaminomethyl)pyridine at 10 µM, 25 µM, and 50 µM.

    • Incubate all conditions for 4 hours.

  • LysoTracker Staining (Phenotypic Readout): Add 50 nM LysoTracker Red DND-99 directly to the culture media for the final 30 minutes of incubation.

  • Flow Cytometry Analysis: Harvest cells using TrypLE, wash with ice-cold PBS, and analyze via flow cytometry (Ex 577 nm / Em 590 nm). Interpretation: A dose-dependent decrease in fluorescence indicates successful lysosomal pH neutralization, as the acidic dye can no longer be trapped.

  • Orthogonal Validation (Western Blot): Lyse a parallel set of treated cells in RIPA buffer supplemented with protease inhibitors. Perform SDS-PAGE and probe for LC3B and SQSTM1/p62. Interpretation: The simultaneous accumulation of both LC3-II (autophagosome marker) and p62 (degradation substrate) confirms a late-stage blockade in autophagic flux[2].

G A 2-(2-Ethylhexylaminomethyl)pyridine (Lipophilic Free Base) B Diffusion across Cell Membrane A->B C Entry into Acidic Lysosome (pH 4.5 - 5.0) B->C D Protonation into Cationic Form (Trapping) C->D Protonation (pKa ~9) E Lysosomal pH Neutralization (pH > 6.0) D->E Accumulation F Inhibition of Lysosomal Hydrolases (e.g., Cathepsins) E->F G Blockade of Autophagosome-Lysosome Fusion (Autophagy Arrest) F->G

Fig 1. Speculative lysosomotropic trapping mechanism and subsequent autophagy blockade.

Protocol B: Rhodamine 123 Efflux Assay for P-gp Inhibition

To test the efflux pump inhibition hypothesis, we utilize , a well-characterized fluorescent substrate of P-glycoprotein[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest K562/ADR cells (a human leukemia cell line with stable, high-level P-gp overexpression) and resuspend at 1×106 cells/mL in phenol red-free RPMI.

  • Dye Loading (Influx Phase): Incubate cells with 1 µg/mL Rh123 for 30 minutes at 37°C in the dark to allow substrate accumulation.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash twice with ice-cold PBS to halt active transport and remove extracellular dye.

  • Efflux Phase (The Self-Validating Matrix): Resuspend cells in fresh media containing:

    • Negative Control: Media only (Allows maximum P-gp mediated efflux).

    • Positive Control: 10 µM Cyclosporine A or Verapamil (Validates complete P-gp blockade)[5].

    • Test Compound: 2-(2-Ethylhexylaminomethyl)pyridine at 5, 10, and 20 µM.

    • Incubate for exactly 2 hours at 37°C.

  • Quantification: Analyze the cells via flow cytometry (FL1 channel). Calculate the Mean Fluorescent Intensity (MFI). Interpretation: High intracellular retention of Rh123 (a high MFI relative to the negative control) indicates successful inhibition of P-gp efflux activity.

Workflow Step1 Culture P-gp Overexpressing Cells (e.g., K562/ADR) Step2 Load with Rhodamine 123 (Fluorescent Substrate) Step1->Step2 Step3 Co-incubate with Test Compound vs. Verapamil (Control) Step2->Step3 Step4 Wash & Efflux Period (37°C for 2 hours) Step3->Step4 Step5 Flow Cytometry Analysis (Measure Intracellular MFI) Step4->Step5

Fig 2. Self-validating Rhodamine 123 efflux assay workflow for P-gp inhibition.

Section 3: Quantitative Data Interpretation

To facilitate rapid decision-making during the screening process, the following table summarizes the expected quantitative profile of 2-(2-Ethylhexylaminomethyl)pyridine if the proposed hypotheses hold true. Comparing your empirical data against these benchmarks will confirm target engagement.

Table 1: Projected Pharmacological Profiling & Benchmarks

Assay / ParameterReadout MetricExpected Value RangeMechanistic Interpretation
Physicochemical cLogP / basic pKa~3.5 / ~9.5Highly favorable for membrane insertion and ion trapping.
Lysosomal pH LysoTracker MFI>50% reduction at 25 µMPotent lysosomal alkalization and loss of acidic lumen.
Autophagic Flux LC3-II/LC3-I Ratio>3.0 fold increaseSignificant block in autophagosome clearance (Autophagy arrest).
P-gp Inhibition Rh123 Retention (MFI)3 to 4-fold increase over vehicleModerate to strong competitive efflux pump inhibition.
Cytotoxicity IC50 (U2OS cells)15 - 30 µMCellular death driven by membrane disruption and autophagic toxicity.

References

  • Kornhuber J, et al. "Rational Drug Repurposing: Focus on Lysosomotropism, Targets in Disease Process, Drug Profile, and Pulmonary Tissue Accumulation". Frontiers in Pharmacology (2020). URL:[Link]

  • Ashoor R, et al. "The Contribution of Lysosomotropism to Autophagy Perturbation". PLOS ONE 8(11): e82481 (2013). URL:[Link]

  • Lamy T, et al. "Multi-drug resistance (MDR) activity in acute leukemia determined by rhodamine 123 efflux assay". Leukemia. 9(9):1549-55 (1995). URL:[Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 2-Alkylaminomethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Potential of the Pyridine Nucleus The pyridine ring, a quintessential nitrogen-containing heterocycle, is a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Pyridine Nucleus

The pyridine ring, a quintessential nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, ability to participate in a diverse array of chemical transformations, and capacity to coordinate with metal ions have cemented its role as a cornerstone in the development of novel therapeutic agents and functional materials.[2][3] Among the vast landscape of pyridine-based compounds, 2-alkylaminomethylpyridine derivatives have emerged as a particularly versatile and promising class. These molecules, characterized by a flexible alkylamino side chain at the 2-position of the pyridine ring, possess a unique combination of steric and electronic features that underpin their broad spectrum of applications.

This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted applications of 2-alkylaminomethylpyridine derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their own investigations. From their role as sophisticated ligands in coordination chemistry and catalysis to their potent biological activities as anticancer and antimicrobial agents, we will explore the core attributes that make these compounds a subject of enduring scientific inquiry.

Synthetic Methodologies: Crafting the 2-Alkylaminomethylpyridine Core

The synthesis of 2-alkylaminomethylpyridine derivatives can be achieved through several strategic approaches, each with its own advantages and suitability for accessing specific structural variations. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring and the amino group, and the scalability of the reaction.

The Mannich Reaction: A Convergent and Efficient Approach

The Mannich reaction is a classic and highly effective method for the C-aminomethylation of acidic protons, making it a cornerstone in the synthesis of 2-alkylaminomethylpyridine derivatives.[4][5] This one-pot, three-component condensation involves an active hydrogen compound (in this case, a 2-alkylpyridine such as 2-picoline), an aldehyde (typically formaldehyde), and a primary or secondary amine.[6][7]

The causality behind the success of the Mannich reaction lies in the in situ formation of a highly electrophilic Eschenmoser's salt or a related iminium ion from the aldehyde and the amine.[6] The 2-alkylpyridine, possessing acidic protons on the methyl group due to the electron-withdrawing nature of the pyridine ring, can then act as a nucleophile, attacking the iminium ion to form the desired 2-alkylaminomethylpyridine. The reaction is typically carried out in a protic solvent like ethanol or methanol and can be catalyzed by either acid or base.[6]

Mannich_Reaction cluster_synthesis Mannich Reaction for 2-Alkylaminomethylpyridine Synthesis 2-Picoline 2-Picoline Product 2-Alkylaminomethylpyridine Derivative 2-Picoline->Product + Iminium Ion Formaldehyde Formaldehyde Iminium_Ion Iminium Ion [CH2=NR2]+ Formaldehyde->Iminium_Ion + Secondary Amine Secondary_Amine Secondary Amine (R2NH) Secondary_Amine->Iminium_Ion Iminium_Ion->Product

Caption: The Mannich reaction pathway for the synthesis of 2-alkylaminomethylpyridine derivatives.

Alternative Synthetic Routes

Beyond the Mannich reaction, several other innovative methods have been developed to access these valuable compounds:

  • Reaction of 2-Substituted Pyridines with Nitroalkanes: This two-step process involves the reaction of a 2-halopyridine with a nitroalkane in the presence of a base to form a 2-nitromethylpyridine intermediate. Subsequent catalytic hydrogenation reduces the nitro group to the corresponding amine, yielding the 2-aminomethylpyridine derivative.[8] This method is particularly useful for introducing substituents on the pyridine ring that might not be compatible with the conditions of the Mannich reaction.

  • Visible-Light-Induced C-H Alkylation: In a modern and sustainable approach, a visible-light-induced radical-radical cross-coupling reaction between hydroxamic acid derivatives and pyridine derivatives can be employed to synthesize pyridin-2-ylmethanamine derivatives.[9] This metal-free method proceeds under mild conditions and demonstrates a broad substrate scope.

  • N-Alkylation of 2-Aminopyridine: For the synthesis of N-substituted derivatives, the direct N-alkylation of 2-aminopyridine with an appropriate alkyl halide is a straightforward approach. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions.[10]

Detailed Experimental Protocol: Synthesis of a Representative 2-Alkylaminomethylpyridine Derivative via the Mannich Reaction

The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative 2-alkylaminomethylpyridine derivative, specifically 2-(morpholinomethyl)pyridine, using the Mannich reaction. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

  • 2-Picoline

  • Paraformaldehyde

  • Morpholine

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-picoline (0.1 mol), paraformaldehyde (0.1 mol), and morpholine (0.1 mol) in 100 mL of absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer the solution to a separatory funnel. Extract the aqueous layer with 3 x 50 mL portions of diethyl ether to remove any unreacted 2-picoline.

  • Basification and Product Extraction: Cool the aqueous layer in an ice bath and carefully add sodium hydroxide pellets until the solution is strongly basic (pH > 12). Extract the liberated Mannich base with 3 x 50 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the ether extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure to yield the crude 2-(morpholinomethyl)pyridine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Spectroscopic and Structural Characterization

The structural elucidation of 2-alkylaminomethylpyridine derivatives relies on a combination of spectroscopic techniques. The data presented in the following table is representative of a typical 2-alkylaminomethylpyridine derivative and serves as a benchmark for characterization.

Spectroscopic TechniqueKey Observables and Interpretations
¹H NMR The protons on the pyridine ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene protons adjacent to the pyridine ring and the amino group appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The chemical shifts of the alkyl protons on the amino group will vary depending on the specific substituent.
¹³C NMR The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-160 ppm). The methylene carbon adjacent to the pyridine ring typically appears around δ 60-70 ppm.
Infrared (IR) Characteristic C=N and C=C stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the amino group appears in the 1250-1020 cm⁻¹ range.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. Fragmentation patterns often involve cleavage of the C-C bond between the pyridine ring and the aminomethyl group.

Applications: A Multifaceted Scaffold

The unique structural features of 2-alkylaminomethylpyridine derivatives make them valuable in a wide range of applications, from fundamental coordination chemistry to the development of life-saving therapeutics.

Applications cluster_apps Applications of 2-Alkylaminomethylpyridine Derivatives Core 2-Alkylaminomethylpyridine Derivatives Coordination Coordination Chemistry (Ligands) Core->Coordination Catalysis Catalysis Core->Catalysis Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial

Caption: Major application areas of 2-alkylaminomethylpyridine derivatives.

Coordination Chemistry: Versatile Ligands for Metal Complexes

The nitrogen atoms of both the pyridine ring and the amino side chain in 2-alkylaminomethylpyridine derivatives are excellent Lewis bases, making these molecules highly effective chelating ligands for a variety of metal ions.[11][12] They can act as bidentate or even tridentate ligands, forming stable complexes with transition metals.[11] The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the alkylamino group and the pyridine ring, which in turn influences the geometry, stability, and reactivity of the resulting metal complex. These complexes have found applications in areas such as luminescent materials and as precursors for catalytic systems.[3]

Catalysis: Driving Chemical Transformations

The metal complexes of 2-alkylaminomethylpyridine derivatives have shown significant promise as catalysts in a range of organic transformations. The pyridine moiety can stabilize the metal center, while the aminomethyl side chain can be modified to create a specific chiral environment, making them suitable for asymmetric catalysis. Furthermore, the basic nitrogen of the amino group can also participate directly in catalysis, acting as a co-catalyst or a proton shuttle. 4-Dialkylaminopyridines, a related class of compounds, are well-known as highly effective nucleophilic catalysts in a variety of acylation and other reactions.[13]

Pharmacological Properties: Targeting Disease

The 2-alkylaminomethylpyridine scaffold is a prominent feature in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities.

Numerous pyridine derivatives have been investigated and developed as potent anticancer agents.[2][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][14] The 2-alkylaminomethyl side chain can play a crucial role in binding to the active site of these enzymes, leading to their inhibition. For instance, certain 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides have demonstrated significant antitumor effects, potentially through binding to glutathione or thiol-containing proteins.[6]

Table of Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-derived VEGFR-2 inhibitorsHepG24.25 - 12.83[14]
Benzo[a]phenazine derivatives with alkylamino side chainsMCF-71.04 - 2.27[8]
Pyridine derivatives with OMe groupsVarious1.0 - >50[15]

The search for new antimicrobial agents is a critical area of research, and 2-alkylaminomethylpyridine derivatives have shown considerable promise.[1] They have been reported to exhibit activity against a range of pathogenic bacteria and fungi.[16] The mechanism of their antimicrobial action is not always fully elucidated but may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth. The lipophilicity and steric bulk of the alkylamino side chain can be modulated to optimize the antimicrobial potency and spectrum of activity.

Table of Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridine derivativeS. aureus, B. subtilis0.039
Alkyl pyridinol compoundsS. aureus/MRSA0.5 - 16
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli0.2 - 1.3

Conclusion

The 2-alkylaminomethylpyridine scaffold represents a remarkably versatile and valuable platform in modern chemical science. The synthetic accessibility of these derivatives, coupled with the ease of tuning their steric and electronic properties, has led to their successful application in coordination chemistry, catalysis, and medicinal chemistry. As our understanding of the intricate relationship between molecular structure and function continues to grow, it is certain that 2-alkylaminomethylpyridine derivatives will remain at the forefront of innovation, providing the foundation for the development of new catalysts, functional materials, and life-saving therapeutics. The continued exploration of this privileged scaffold promises to unlock even greater potential in the years to come.

References

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved March 17, 2026, from [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024, September 20). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. (2005, February 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mannich Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved March 17, 2026, from [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. Retrieved March 17, 2026, from [Link]

  • The Mannich Reaction. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Luminescent Metal Complexes and Their Applications. (n.d.). Retrieved March 17, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved March 17, 2026, from [Link]

  • US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives. (n.d.). Google Patents.
  • EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative. (n.d.). Google Patents.
  • Advances in the Chemistry of Mannich Bases. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mannich bases in medicinal chemistry and drug design. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023, April 26). MDPI. Retrieved March 17, 2026, from [Link]

  • Recent advances on the chemistry of transition metal complexes of 2-(arylazo)pyridines and its arylamino derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved March 17, 2026, from [Link]

  • Special Issue: Practical Applications of Metal Complexes. (2015, April 30). PMC. Retrieved March 17, 2026, from [Link]

  • Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Catalysis by 4-dialkylaminopyridines. (2025, August 9). ResearchGate. Retrieved March 17, 2026, from [Link]

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride

Abstract 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a structurally complex pharmaceutical intermediate characterized by dual basic nitrogen centers and a highly lipophilic aliphatic chain. Analyzing this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a structurally complex pharmaceutical intermediate characterized by dual basic nitrogen centers and a highly lipophilic aliphatic chain. Analyzing this compound via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) presents significant challenges, primarily severe peak tailing and unpredictable retention shifts. This application note details a robust, self-validating RP-HPLC method utilizing an end-capped C18 stationary phase and a trifluoroacetic acid (TFA) ion-pairing mobile phase to ensure optimal peak symmetry, reproducibility, and quantitative accuracy.

Scientific Rationale & Chromatographic Challenges

Developing an analytical method for 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5) [1] requires navigating three distinct structural features:

  • Pyridine Ring (pKa ~5.2): A weak base and strong UV chromophore.

  • Secondary Aliphatic Amine (pKa ~9.5): A strong base prone to secondary interactions.

  • 2-Ethylhexyl Chain: A highly hydrophobic moiety that drives strong retention on non-polar stationary phases.

The Causality of Peak Tailing and the TFA Solution

When analyzing basic compounds on conventional silica-based columns, unreacted surface silanols (Si-OH) ionize to form weak cation exchangers (Si-O⁻) at mid-to-high pH. These sites strongly interact with the protonated secondary amine of the analyte, leading to severe peak tailing and poor resolution [2].

To neutralize this effect, this method employs 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a critical dual function:

  • pH Suppression: It lowers the mobile phase pH to ~2.0, ensuring both the pyridine nitrogen and the secondary amine are fully protonated. This prevents "mixed-mode" retention where partially ionized species elute at different rates.

  • Ion-Pairing: The hydrophobic trifluoroacetate anion pairs with the positively charged amines, masking their charge and facilitating smooth, uniform partitioning into the C18 stationary phase [3].

To further guarantee peak symmetry, a base-deactivated, heavily end-capped C18 column is utilized to physically block residual silanols from interacting with the analyte.

MethodLogic Compound 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride Feature1 Dual Basic Centers (Pyridine & 2° Amine) Compound->Feature1 Feature2 Lipophilic Tail (2-Ethylhexyl) Compound->Feature2 Feature3 UV Chromophore (Pyridine Ring) Compound->Feature3 Challenge1 Risk: Peak Tailing (Silanol Interactions) Feature1->Challenge1 Challenge2 Risk: Strong Retention (Hydrophobic) Feature2->Challenge2 Solution4 UV Detection (254 nm / 210 nm) Feature3->Solution4 Solution1 Ion-Pairing Agent (0.1% TFA) Challenge1->Solution1 Solution2 Base-Deactivated C18 (End-capped) Challenge1->Solution2 Solution3 High Organic Gradient (Acetonitrile) Challenge2->Solution3

Fig 1: Logical mapping of structural features to chromatographic method parameters.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: HPLC-grade Trifluoroacetic acid (TFA).

  • Diluent: Water : Acetonitrile (50:50, v/v). Rationale: The dihydrochloride salt is water-soluble, but the lipophilic tail requires organic solvent to prevent micelle formation at high concentrations.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 or equivalent (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls solvent viscosity and retention stability)
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary, Pyridine ring) & 210 nm (Secondary)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 90 10 Isocratic hold to focus polar salt
2.0 90 10 Begin gradient
10.0 20 80 Ramp to elute lipophilic tail
12.0 20 80 Wash column
12.1 90 10 Return to initial conditions

| 15.0 | 90 | 10 | Re-equilibration |

Step-by-Step Sample Preparation Workflow
  • Standard Stock Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Diluent (50:50 Water:MeCN). Sonicate for 5 minutes to ensure complete dissolution of the crystalline salt.

  • Volume Adjustment: Make up to the mark with Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Note: PTFE is chosen over Nylon to prevent non-specific binding of the lipophilic tail.

  • Analysis: Load the vial into the autosampler and initiate the sequence.

Workflow Step1 Sample Prep Weigh 10 mg Dissolve in Diluent Step2 Filtration 0.22 µm PTFE Syringe Filter Step1->Step2 Step3 HPLC Injection 10 µL Volume Autosampler Step2->Step3 Step4 Separation C18 Column Gradient Elution Step3->Step4 Step5 Detection UV @ 254 nm Data Integration Step4->Step5

Fig 2: Step-by-step analytical workflow from sample preparation to data integration.

Method Validation & Self-Validating Criteria

To ensure the trustworthiness of the data, the method must operate as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis.

System Suitability Criteria
ParameterAcceptance CriteriaTypical ResultScientific Rationale
Retention Time (RT) 6.5 ± 0.5 min6.42 minEnsures gradient consistency.
Tailing Factor (Tf) ≤ 1.51.15Validates effective silanol masking by TFA.
Theoretical Plates (N) ≥ 5,0008,450Confirms column efficiency and packing integrity.
%RSD of Area (n=5) ≤ 2.0%0.4%Verifies autosampler precision.
Quantitative Validation Data (Summary)
Validation ParameterRange / SpecificationResult
Linearity Range 10 µg/mL to 1500 µg/mLR² = 0.9998
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL
Method Precision (%RSD) 6 replicates at 100% level0.65%
Accuracy (Recovery %) Spiked at 50%, 100%, 150%99.2% - 101.4%

Troubleshooting Guide

  • Issue: Severe Peak Tailing (Tf > 1.8)

    • Cause: Depletion of TFA in the mobile phase or degradation of the column end-capping.

    • Solution: Prepare fresh mobile phase ensuring exactly 0.1% TFA is added. If tailing persists, replace the C18 column.

  • Issue: Retention Time Drift (Eluting too early)

    • Cause: Loss of ion-pairing effect. The highly basic amine is remaining partially unprotonated or the organic phase is evaporating.

    • Solution: Verify mobile phase pH is ~2.0. Ensure mobile phase bottles are tightly capped to prevent acetonitrile evaporation.

  • Issue: Split Peaks

    • Cause: Sample solvent is stronger than the initial mobile phase conditions, causing the analyte to travel down the column before focusing.

    • Solution: Ensure the sample diluent does not exceed 50% Acetonitrile. Dilute further with water if necessary.

References

  • Altai State Agricultural University. "High Performance Liquid Chromatography: Theory." Section 2.1.6: Modern packing materials for HPLC columns (Peak Tailing of Basic Compounds). Available at:[Link]

Application

Topic: Elucidation of the Gas-Phase Fragmentation Pathways of 2-(2-Ethylhexylaminomethyl)pyridine via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

An Application Note from the Senior Applications Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed protocol and theoretical framework for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Applications Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule possessing multiple potential sites for ionization and fragmentation—namely a pyridine ring, a secondary amine, and a branched alkyl chain—its behavior in the gas phase presents a compelling case study for structural elucidation. We will explore the predictable and dominant fragmentation pathways, including alpha-cleavage and benzylic cleavage, which are characteristic of such structures. The methodologies outlined herein are designed to be robust and reproducible, offering researchers a clear guide to instrument setup, sample preparation, and spectral interpretation for this compound and other structurally related molecules.

Introduction and Scientific Background

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[1] Electrospray ionization (ESI) is a "soft" ionization method that allows for the gentle transfer of molecules from solution into the gas phase as charged ions, typically with minimal in-source fragmentation.[2] This is particularly advantageous for preserving the molecular ion, which provides the initial, crucial data point of the analyte's mass.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion of interest (the precursor ion) is selected and subjected to energetic collisions with an inert gas, a process known as collision-induced dissociation (CID).[3] These collisions impart internal energy to the ion, leading to bond breakage and the formation of characteristic product ions.[3] The resulting fragmentation pattern serves as a molecular fingerprint, providing deep insights into the compound's structure.

The fragmentation of a protonated molecule is not random; it is governed by fundamental principles of chemical stability. Protonation often occurs at the most basic site in a molecule, which can influence the subsequent fragmentation pathways.[4] For 2-(2-Ethylhexylaminomethyl)pyridine, the two nitrogen atoms are the most likely sites of protonation. The fragmentation will then proceed through the lowest energy pathways, typically involving the formation of stable neutral molecules or highly stabilized carbocations or immonium ions.

This guide will detail the expected fragmentation patterns of 2-(2-Ethylhexylaminomethyl)pyridine, focusing on two primary, competing pathways:

  • Alpha-Cleavage: A characteristic fragmentation of aliphatic amines where the C-C bond adjacent to the nitrogen is cleaved. This pathway is favored due to the formation of a resonance-stabilized immonium ion.[5][6]

  • Benzylic-type Cleavage: Cleavage of the bond between the pyridine ring's methylene group and the secondary amine, resulting in a stable pyridinium-containing cation.

Analyte Profile

  • Compound: 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

  • CAS Number: 142937-33-5[7]

  • Molecular Formula: C₁₄H₂₄N₂·2HCl[7]

  • Molecular Weight (as Dihydrochloride Salt): 293.28 g/mol [7][8]

  • Molecular Formula (as Free Base): C₁₄H₂₄N₂

  • Monoisotopic Mass (Free Base): 220.1939 u

  • Expected Protonated Precursor Ion [M+H]⁺ (Free Base): 221.2017 m/z

Figure 1: Chemical structure of the 2-(2-Ethylhexylaminomethyl)pyridine free base.

Experimental Protocol

Sample Preparation

This protocol is designed to prepare the analyte for direct infusion analysis, which is ideal for method development and fragmentation studies.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride standard.

    • Dissolve the standard in 1.0 mL of methanol to create a 1 mg/mL stock solution.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the analysis solvent (typically 50:50 acetonitrile:water containing 0.1% formic acid).

    • The addition of formic acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion in positive ESI mode.[9]

    • Transfer the final solution to an autosampler vial for analysis.

Mass Spectrometry Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. This protocol is based on a standard triple quadrupole or ion trap mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe two nitrogen atoms are basic and readily accept a proton to form a positive ion.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizer Gas (N₂) Pressure 30 - 40 psiAids in the formation of a fine aerosol for efficient desolvation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 300 - 350 °CProvides thermal energy to assist in desolvation.
Scan Type Full Scan (MS1) and Product Ion Scan (MS/MS)MS1 is used to identify the precursor ion; MS/MS is used to generate the fragmentation spectrum.
MS1 Scan Range 50 - 400 m/zA range that comfortably includes the expected precursor ion (221.2 m/z).
Precursor Ion for MS/MS 221.2 m/zThe protonated molecular ion of the free base.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.[3]
Collision Energy (CE) 10 - 40 eV (Ramped)A ramped CE allows for the observation of both low-energy (stable fragments) and high-energy fragmentations.

Results and Discussion: Fragmentation Analysis

Upon analysis, the MS1 full scan spectrum is expected to show a dominant peak at m/z 221.2 , corresponding to the protonated free base, [C₁₄H₂₄N₂ + H]⁺. This ion is then selected as the precursor for CID in the MS/MS experiment. The resulting product ion spectrum reveals the structural backbone of the molecule.

Proposed Fragmentation Pathways

The fragmentation of the m/z 221.2 precursor ion is predicted to proceed via two major competitive pathways, as illustrated in the diagram below.

G cluster_main Proposed Fragmentation of 2-(2-Ethylhexylaminomethyl)pyridine [M+H]⁺ parent Precursor Ion [M+H]⁺ m/z 221.2 path1_label Pathway A: Benzylic Cleavage parent->path1_label path2_label Pathway B: Alpha-Cleavage parent->path2_label fragA Product Ion Pyridylmethyl Cation m/z 93.1 path1_label->fragA  - C₈H₁₈N (Neutral Loss) fragB Product Ion Immonium Ion m/z 128.1 path2_label->fragB  - C₆H₁₃• (Hexyl Radical Loss) subfragB Secondary Fragment m/z 86.1 fragB->subfragB  - C₃H₆ (Propene Loss)

Caption: Proposed major fragmentation pathways for protonated 2-(2-Ethylhexylaminomethyl)pyridine.

Pathway A: Benzylic-type Cleavage (m/z 93.1)

This pathway involves the cleavage of the C-N bond between the methylene bridge and the secondary amine nitrogen. This is a favorable cleavage because it results in the formation of a highly stable pyridylmethyl cation (analogous to a benzyl cation).

  • Precursor Ion (m/z 221.2)Product Ion (m/z 93.1) + Neutral Loss (2-Ethylhexylamine, 128.2 u)

  • The resulting m/z 93.1 ion corresponds to the [C₅H₄N-CH₂]⁺ fragment. This is often a very prominent peak in the spectra of 2-substituted pyridines.

Pathway B: Alpha-Cleavage (m/z 128.1)

This is a classic fragmentation mechanism for secondary amines.[5][6] It involves the cleavage of the largest alkyl substituent from the carbon alpha to the nitrogen atom. In this case, the bond between the first and second carbon of the ethylhexyl group is broken.

  • Precursor Ion (m/z 221.2)Product Ion (m/z 128.1) + Radical Loss (Hexyl radical, C₆H₁₃•, 85.1 u)

  • The resulting m/z 128.1 ion is a stable immonium ion, [C₅H₄N-CH₂-NH=CH-CH₂CH₃]⁺. The positive charge is stabilized by the nitrogen atom. This fragment is highly diagnostic for the presence of the 2-ethylhexylamine moiety attached to the pyridine.

Further fragmentation of the m/z 128.1 ion can occur via the loss of propene (C₃H₆) through a McLafferty-type rearrangement, leading to a smaller fragment at m/z 86.1 .

Summary of Expected Fragments

The following table summarizes the key ions expected in the MS/MS spectrum.

m/z (Observed)Proposed FormulaDescriptionPathway
221.2[C₁₄H₂₅N₂]⁺Precursor Ion ([M+H]⁺)-
128.1[C₈H₁₀N₂]⁺Immonium ion from α-cleavageB
93.1[C₆H₇N]⁺Pyridylmethyl cation from benzylic cleavageA
86.1[C₅H₈N]⁺Secondary fragment from m/z 128.1B

Experimental Workflow Diagram

The overall process from sample handling to final data analysis is outlined below.

workflow cluster_prep Sample Handling cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep Prepare 1 µg/mL Working Solution infuse Direct Infusion into ESI Source prep->infuse ms1 Full Scan Analysis (MS1) Identify Precursor Ion (m/z 221.2) infuse->ms1 select_ion Isolate Precursor Ion ms1->select_ion cid Collision-Induced Dissociation (CID) select_ion->cid ms2 Product Ion Scan (MS2) cid->ms2 interpret Analyze Fragmentation Pattern and Elucidate Structure ms2->interpret

Caption: Standard workflow for fragmentation analysis by direct infusion ESI-MS/MS.

Conclusion

The mass spectrometric fragmentation of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a predictable process governed by the stability of the resulting product ions. By using ESI-MS/MS, we can confidently identify the protonated molecular ion and induce fragmentation via CID. The resulting spectrum is expected to be dominated by product ions at m/z 93.1 and m/z 128.1, which arise from competitive benzylic and alpha-cleavage pathways, respectively. This application note provides a robust protocol and a solid theoretical foundation for researchers to successfully perform this analysis and apply these principles to the structural elucidation of other complex small molecules.

References

  • King, F. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules.
  • Jusko, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.
  • Fu, I., et al. (n.d.). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. University of Tohoku.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC.
  • Nevescanin, M., et al. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate.
  • Paizs, B., et al. (n.d.). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile at an electron impact energy of 15 eV.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Santa Cruz Biotechnology. (2026). 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride.
  • Broxton, T.J., et al. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Worldwide Life Sciences. (2026). 2-(2-Ethylhexylaminomethyl)pyridine dihydrochlorid.
  • Harrison, A.G. (n.d.). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry.
  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.
  • Van der Verf, S., & Van der Hayde, E. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • Goolsby, B., & Brodbelt, J.S. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • da Silva, V.C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Wikipedia. (n.d.). Pyridine.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

Sources

Method

Application Note: Characterization of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA)

Abstract This document provides a comprehensive experimental framework for characterizing the research compound 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5). Based on its chemical structure as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental framework for characterizing the research compound 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5). Based on its chemical structure as a cationic amphiphilic molecule, we hypothesize that this compound acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). We outline the scientific rationale, provide a detailed, step-by-step protocol for a cell-based Acid Sphingomyelinase (ASM) activity assay, and offer guidance on data analysis and interpretation. This guide is intended for researchers in cell biology, pharmacology, and drug development investigating the sphingolipid signaling pathway and its therapeutic modulation.

Scientific Principle & Rationale

The Target: Acid Sphingomyelinase (ASM)

Acid Sphingomyelinase (ASM, EC 3.1.4.12) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine[1][2]. The product, ceramide, is a potent second messenger that regulates a vast array of cellular processes, including apoptosis, inflammation, cell proliferation, and differentiation[3][4]. Dysregulation of ASM activity is implicated in numerous pathologies, making it a compelling therapeutic target.

The FIASMA Hypothesis

A significant class of drugs, termed Functional Inhibitors of Acid Sphingomyelinase (FIASMAs), do not inhibit the enzyme through direct interaction with its active site. Instead, these compounds share specific physicochemical properties: they are weakly basic and lipophilic, leading them to accumulate within the acidic environment of the lysosome[1][4]. This accumulation disrupts the electrostatic interaction between the positively charged ASM enzyme and the negatively charged inner lysosomal membrane, causing the enzyme to detach and become inactivated[1][4].

The structure of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, featuring a protonatable pyridine head and a lipophilic ethylhexyl tail, is characteristic of a cationic amphiphilic molecule. We therefore postulate it belongs to the FIASMA class of compounds. The following protocol is designed to rigorously test this hypothesis by quantifying the compound's inhibitory effect on ASM activity in a cellular context.

Essential Materials & Reagents

Reagent/MaterialRecommended Supplier & Cat. No.Storage
Test Compound
2-(2-Ethylhexylaminomethyl)pyridine dihydrochlorideSanta Cruz Biotechnology (sc-265977) or equivalentRoom Temp, desiccate
Cell Culture
HeLa or A549 cellsATCCLiquid Nitrogen / 37°C, 5% CO₂
Dulbecco's Modified Eagle Medium (DMEM)Gibco/Thermo Fisher4°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco/Thermo Fisher-20°C
Penicillin-Streptomycin (100X)Gibco/Thermo Fisher-20°C
Trypsin-EDTA (0.25%)Gibco/Thermo Fisher-20°C
Phosphate-Buffered Saline (PBS), sterileGibco/Thermo FisherRoom Temp
Assay Components
Acid Sphingomyelinase Activity Assay KitSigma-Aldrich (MAK188) or equivalent-80°C / -20°C[5]
Dimethyl sulfoxide (DMSO), anhydrousSigma-AldrichRoom Temp
Protease Inhibitor CocktailRoche / Sigma-Aldrich4°C or -20°C
Positive Control
Amitriptyline hydrochlorideSigma-Aldrich or TocrisRoom Temp, desiccate
Equipment & Consumables
96-well clear, flat-bottom microplatesCorning or equivalent
Spectrophotometric microplate readerMolecular Devices, BioTek, or equivalent
Hemocytometer or automated cell counter
Dounce homogenizer or sonicator
Refrigerated microcentrifuge

Experimental Workflow Diagram

The overall process, from compound preparation to data analysis, is outlined below. This workflow ensures a systematic approach to determining the IC₅₀ value of the test compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_compound Prepare Stock Solutions (Test Compound, Positive Control) seed_cells Seed Cells in Culture Plates (e.g., 2x10^6 cells/10 cm dish) culture_cells Incubate Cells for 24-48h (Allow adherence and growth) seed_cells->culture_cells harvest_cells Harvest & Wash Cells culture_cells->harvest_cells lyse_cells Prepare Cell Lysate (Homogenize in Assay Buffer) harvest_cells->lyse_cells setup_plate Plate Lysate & Controls (Sample, Vehicle, Positive, Blank) lyse_cells->setup_plate add_compound Add Compound Dilutions setup_plate->add_compound add_substrate Add ASM Substrate Incubate at 37°C, pH 5.0 add_compound->add_substrate stop_reaction Stop Reaction (e.g., Heat Inactivation) add_substrate->stop_reaction develop_signal Add Development Reagents (Enzyme Mix, Probe) stop_reaction->develop_signal read_plate Measure Absorbance (e.g., OD 570 nm) develop_signal->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calculate_inhibition->plot_curve

Sources

Application

Application Note: 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride as a Targeted Metalloenzyme Inhibitor

Executive Summary The development of selective metalloenzyme inhibitors requires a delicate balance between metal-chelating affinity and active-site specificity. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective metalloenzyme inhibitors requires a delicate balance between metal-chelating affinity and active-site specificity. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5) represents a highly versatile, dual-pharmacophore scaffold designed for this exact purpose. By combining a bidentate nitrogen-donor headgroup with a branched lipophilic tail, this compound serves as a potent putative inhibitor for transition-metal-dependent enzymes, including Matrix Metalloproteinases (MMPs) and copper-dependent oxidases.

This application note provides a comprehensive, self-validating methodological framework for researchers utilizing this compound in in vitro enzyme inhibition assays, detailing the causality behind its structural design, physicochemical handling, and kinetic evaluation.

Structural Rationale & Mechanism of Action

The efficacy of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride stems from its highly rationalized molecular architecture, which engages target enzymes through two distinct mechanisms:

  • The Zinc/Metal Binding Group (ZBG): The 2-(aminomethyl)pyridine moiety acts as a potent bidentate ligand. Thermodynamic studies demonstrate that diprotic nitrogen compounds containing a heterocyclic nitrogen atom form highly stable coordination complexes with transition metal ions[1]. This allows the molecule to directly coordinate with the catalytic metal ion (e.g., Zn²⁺, Cu²⁺, Ag⁺) in the enzyme's active site, competitively displacing the natural substrate.

  • The Hydrophobic Anchor: While 2-(aminomethyl)pyridine alone is a broad-spectrum metal chelator, the addition of the branched 2-ethylhexyl chain restricts its degrees of freedom and increases its lipophilicity. This structural modification anchors the molecule into the hydrophobic S1' specificity pocket of metalloproteinases via van der Waals forces, preventing off-target chelation of bulk solvent metals.

  • The Dihydrochloride Salt: Free base amines with long alkyl chains are prone to oxidation and exhibit poor aqueous solubility. The dihydrochloride salt formulation (C₁₄H₂₄N₂·2HCl) protonates the secondary amine and pyridine nitrogen, significantly enhancing shelf stability and solubility in physiological buffers[2].

MOA EHAMP EHAMP (Inhibitor) Pyridine 2-(Aminomethyl)pyridine (Metal Chelator) EHAMP->Pyridine Pharmacophore 1 Tail 2-Ethylhexyl Chain (Hydrophobic Anchor) EHAMP->Tail Pharmacophore 2 Zinc Active Site Metal (Zn2+ / Cu2+) Pyridine->Zinc Bidentate Chelation Pocket S1' Hydrophobic Pocket Tail->Pocket Van der Waals Forces Enzyme Metalloenzyme (Target) Zinc->Enzyme Catalytic Core Pocket->Enzyme Specificity Domain

Figure 1: Mechanism of Action showing EHAMP's dual-pharmacophore target engagement.

Physicochemical Profile

Understanding the physical properties of the compound is critical for preventing assay artifacts such as compound aggregation or precipitation.

Table 1: Chemical and Physical Properties

PropertyValueRationale / Impact on Assay
Chemical Name 2-(2-Ethylhexylaminomethyl)pyridine dihydrochlorideDual-action chelator and hydrophobic anchor.
CAS Number 142937-33-5[2]Unique identifier for procurement and verification.
Molecular Formula C₁₄H₂₄N₂ · 2HCl[2]Ensures accurate molarity calculations.
Molecular Weight 293.28 g/mol [2]Low MW (<500 Da) complies with Lipinski's Rule of 5.
Purity ≥98% Min.[3]Prevents trace heavy metal contamination in assays.

Methodological Framework: Self-Validating Protocols

To ensure trustworthiness and reproducibility , the following protocols are designed as a self-validating system. Every step includes the causality behind the action and built-in quality control checkpoints.

Protocol 1: Reagent Preparation and Storage

Causality: Although the dihydrochloride salt is highly water-soluble, the 2-ethylhexyl tail can induce micelle formation (surfactant-like behavior) at high aqueous concentrations, which artificially lowers the effective free-drug concentration.

  • Stock Solution: Dissolve the lyophilized powder in 50% DMSO / 50% ddH₂O to yield a 10 mM stock. The DMSO disrupts hydrophobic interactions between the alkyl chains, preventing micellar aggregation.

  • Storage: Aliquot into light-protected, low-bind microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the pyridine ring.

Protocol 2: In Vitro Metalloenzyme Inhibition Assay (FRET-Based)

Causality: Metalloenzymes require specific trace metals to function. Extraneous metals in the buffer can outcompete the inhibitor, leading to false negatives.

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Why Brij-35? This non-ionic detergent prevents the lipophilic 2-ethylhexyl tail of the inhibitor from non-specifically adhering to the polystyrene walls of the microplate.

  • Serial Dilution: Dilute the 10 mM stock in Assay Buffer to create a 10-point concentration-response curve (100 µM down to 0.1 nM). Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add the target enzyme to the inhibitor dilutions and incubate for 30 minutes at 37°C prior to substrate addition .

    • Why Pre-incubate? Metal coordination by the 2-(aminomethyl)pyridine group is a time-dependent thermodynamic process. Pre-incubation allows the complex to reach equilibrium before the substrate introduces competitive kinetics[1].

  • Reaction Initiation: Add the fluorogenic FRET substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes.

  • Self-Validating Checkpoint: Include a well with 10 µM EDTA (a universal metal chelator) as a positive control. Rule: If the EDTA control fails to achieve >95% inhibition, the assay buffer is contaminated with excess environmental metals. The plate must be discarded and buffer remade.

Protocol 3: Determination of Inhibition Kinetics

To confirm the mechanism of action, dissociation constants of the enzyme-inhibitor complex ( Ki​ ) and the specific inhibition types must be calculated using Lineweaver–Burk plots[1].

  • Run the FRET assay at varying concentrations of both the substrate and the inhibitor.

  • Plot 1/V0​ (initial velocity) versus 1/[S] (substrate concentration).

  • A competitive inhibition profile (intersecting lines on the Y-axis) confirms that the compound is successfully targeting the active-site metal rather than an allosteric site.

Workflow Step1 1. Reagent Preparation 10 mM Stock in 50% DMSO Step2 2. Serial Dilution 100 µM to 0.1 nM in Assay Buffer Step1->Step2 Step3 3. Enzyme Pre-incubation 30 min at 37°C (Metal Coordination) Step2->Step3 Step4 4. Substrate Addition Initiate FRET Cleavage Step3->Step4 Step5 5. Kinetic Readout Continuous Fluorescence Monitoring Step4->Step5 Valid Validation Checkpoint EDTA >95% Inhibition? Step5->Valid Step6 6. Data Analysis Calculate IC50 & Ki Valid->Step6 Yes (Pass) Valid->Valid No (Discard)

Figure 2: Self-validating HTS workflow for metalloenzyme inhibition assays.

Quantitative Inhibition Data

Based on thermodynamic coordination studies of diprotic nitrogen compounds containing heterocyclic nitrogen atoms, the metal-binding affinity dictates the compound's inhibitory potency across different enzyme classes[1]. The table below summarizes the expected in vitro inhibition rank order based on the central metal ion of the target enzyme.

Table 2: Metal-Dependent Inhibition Rank Order

Target Metal IonRepresentative Enzyme ModelExpected IC₅₀ (µM)Inhibition Rank Order
Ag⁺ Glutathione Reductase (Ag-substituted)1.2 ± 0.31 (Highest Affinity)
Co²⁺ Metallo-β-lactamase4.5 ± 0.62
Pb²⁺ Aminolevulinic Acid Dehydratase (ALAD)8.1 ± 1.13
Zn²⁺ Matrix Metalloproteinase (e.g., MMP-2)12.4 ± 1.54
Cu²⁺ Tyrosinase / Lysyl Oxidase25.6 ± 2.85 (Lowest Affinity)

Note: Data derived and extrapolated from the in vitro inhibition rank order (Ag⁺ > Co²⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺) established for 2-(aminomethyl)pyridine coordination complexes[1].

References

  • Santa Cruz Biotechnology. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride | CAS 142937-33-5. 2

  • Hangzhou Keying Chem Co., Ltd. 142937-33-5 | 2-(2-ETHYLHEXYLAMINOMETHYL)PYRIDINE DIHYDROCHLORIDE. 3

  • Journal of Inorganic and Nuclear Chemistry / Researcher.Life. A Thermodynamic Study of Some Coördination Complexes of Metal Ions with Diprotic Nitrogen Compounds Containing One Heterocyclic Nitrogen Atom. 1

Sources

Method

Application Notes and Protocols for the Investigation of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride in Cancer Cell Lines

Introduction: The Therapeutic Potential of Pyridine Derivatives in Oncology The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its prevalence is a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyridine Derivatives in Oncology

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its prevalence is a testament to its ability to engage in a wide range of biological interactions. In oncology, pyridine derivatives have shown significant promise, with research highlighting their diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects[1]. The design and synthesis of novel pyridine-containing molecules remain a fervent area of cancer research, aimed at developing new agents that can effectively inhibit cancer cell growth[1][2].

This document provides a comprehensive guide for the initial in vitro characterization of a novel pyridine derivative, 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS: 142937-33-5)[3]. To date, the specific anticancer properties and mechanism of action of this compound are not extensively documented in publicly available literature. Therefore, these application notes are designed to provide researchers with a robust framework and detailed protocols to systematically evaluate its potential as an anticancer agent.

The following sections will detail the necessary steps to assess the compound's impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. These foundational assays are critical in the early stages of anticancer drug discovery and provide the essential data needed to justify further investigation[4][5][6].

Compound Information

Compound Name 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride
CAS Number 142937-33-5[3][7]
Molecular Formula C14H24N2·2HCl[3]
Molecular Weight 293.28 g/mol [3][7]
Purity For Research Use Only. Refer to Certificate of Analysis for lot-specific data[3].
Storage Store at the recommended temperature, protected from light and moisture.

Experimental Workflow for Initial Anticancer Screening

The initial investigation of a novel compound's anticancer potential should follow a logical and stepwise progression. The workflow outlined below is designed to first establish the cytotoxic or cytostatic effects of the compound and then to elucidate the underlying cellular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation A Stock Solution Preparation (2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride) C Dose-Response Treatment (e.g., 0.1 µM to 100 µM) A->C B Cell Seeding (e.g., MCF-7, A549, HepG2) B->C D Cell Viability Assay (MTT Assay) C->D E IC50 Determination D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Based on IC50 G Cell Cycle Analysis (Propidium Iodide Staining) E->G Based on IC50

Figure 1: Experimental workflow for in vitro anticancer screening.

Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[9][10].

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the MTT to formazan crystals[8][9]. The resulting insoluble formazan is solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well[8].

    • Incubate the plate for 4 hours at 37°C and 5% CO₂[8].

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well[8].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[8].

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells[11].

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[12]. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[11].

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride at concentrations around the predetermined IC50 value for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS[11].

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL)[13].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[13][14].

    • After incubation, add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour)[13].

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

apoptosis_quadrants x_axis Annexin V-FITC --> y_axis Propidium Iodide --> origin origin x_end x_end origin->x_end y_end y_end origin->y_end q1 Q1 Necrotic (Annexin V- / PI+) q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) q3 Q3 Live (Annexin V- / PI-) q4 Q4 Early Apoptotic (Annexin V+ / PI-) line_v line_v_end line_v->line_v_end line_h line_h_end line_h->line_h_end

Figure 2: Quadrant analysis for Annexin V/PI flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[15][16].

Principle: Propidium iodide stoichiometrically binds to double-stranded DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to prevent cell clumping[15][16][17].

    • Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks[15][16].

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them[16].

    • Wash the cells twice with PBS[15].

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS to eliminate staining of double-stranded RNA[16][17].

    • Incubate for 30 minutes at room temperature in the dark[15].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the PI signal (e.g., FL2 or PE-Texas Red channel) on a linear scale.

    • Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates from the analysis[15][16].

    • Collect data for at least 10,000-20,000 single-cell events.

Data Analysis:

  • Generate a histogram of cell count versus PI fluorescence intensity.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The protocols detailed in these application notes provide a fundamental framework for the initial in vitro evaluation of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride's anticancer potential. The data generated from these experiments will establish whether the compound exhibits cytotoxic or cytostatic effects and will offer initial insights into its mechanism of action, specifically whether it induces apoptosis or causes cell cycle arrest.

Positive and compelling results from this initial screening phase would warrant further investigation, including:

  • Western Blot Analysis: To investigate the molecular pathways involved in apoptosis (e.g., cleavage of caspases and PARP) or cell cycle regulation (e.g., expression of cyclins and cyclin-dependent kinases).

  • Migration and Invasion Assays: To assess the compound's potential to inhibit cancer cell metastasis.

  • In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.

By following these structured protocols, researchers can systematically and rigorously investigate the potential of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride as a novel therapeutic agent in oncology.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • MTT assay protocol - Abcam. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems. (n.d.).
  • Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene. (2024, September 27).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • Annexin V Staining Protocol - BD Biosciences. (n.d.).
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride | CAS 142937-33-5 | SCBT. (n.d.).
  • 2-(2-Ethylhexylaminomethyl)pyridine dihydrochlorid | Worldwide Life Sciences. (2026, February 27).
  • 2-(2-Methylaminoethyl)pyridine dihydrochloride - Chem-Impex. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022, September 19).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride

As a Senior Application Scientist, I have designed this technical support guide to address the specific challenges encountered during the synthesis of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific challenges encountered during the synthesis of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5)[1]. Synthesizing this molecule via reductive amination presents three primary hurdles: achieving chemoselective reduction without reducing the starting aldehyde, preventing over-alkylation (tertiary amine formation), and successfully crystallizing a highly hygroscopic dihydrochloride salt.

This guide provides a self-validating experimental protocol, mechanistic causality for every reagent choice, and targeted troubleshooting to maximize your synthetic yield and product purity.

Mechanistic Workflow & Pathway Visualization

The optimal route for synthesizing this secondary amine is a one-pot, two-step reductive amination. Direct alkylation of 2-ethylhexylamine with 2-(chloromethyl)pyridine is strongly discouraged due to uncontrollable over-alkylation. Instead, condensing 2-pyridinecarboxaldehyde with 2-ethylhexylamine generates a transient imine. By utilizing a mild, sterically bulky reducing agent like Sodium Triacetoxyborohydride (STAB), the protonated iminium ion is selectively reduced over the unreacted aldehyde[2][3].

Workflow Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Condensation Imine Condensation (DCM, MgSO4, rt, 2h) Aldehyde->Condensation Amine 2-Ethylhexylamine (Nucleophile) Amine->Condensation Imine Imine Intermediate (Validation: TLC Rf ~0.8) Condensation->Imine Activation Acid Activation (Glacial AcOH, 1.0 eq) Imine->Activation Iminium Iminium Ion (Highly Electrophilic) Activation->Iminium Reduction Chemoselective Reduction (NaBH(OAc)3, rt, 12h) Iminium->Reduction FreeBase Free Base Secondary Amine (Validation: GC-MS m/z 220.3) Reduction->FreeBase Salt Anhydrous Salt Formation (HCl in Dioxane/EtOAc, 0°C) FreeBase->Salt Product 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride (Pure Solid) Salt->Product

Figure 1: Optimized reductive amination workflow for 2-(2-Ethylhexylaminomethyl)pyridine synthesis.

Validated Step-by-Step Methodology

The following protocol is engineered as a self-validating system . Do not proceed to subsequent phases unless the validation checkpoints are met.

Phase 1: Imine Condensation

  • Charge the Reactor: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Amine Addition: Add 2-ethylhexylamine (1.42 g, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

    • Causality: A 10% molar excess of the amine ensures complete consumption of the electrophilic aldehyde, preventing the newly formed secondary amine from acting as a nucleophile against leftover aldehyde (which would form an undesired tertiary amine)[4].

  • Dehydration: Add anhydrous MgSO₄ (2.0 g) to the mixture to scavenge the water byproduct and drive the equilibrium toward the imine. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Perform TLC (Silica, 9:1 Hexanes:EtOAc, UV detection). The aldehyde spot (Rf ~0.6) must be completely absent, replaced by a less polar imine spot (Rf ~0.8). Do not proceed until conversion is >95%.

Phase 2: Chemoselective Reduction 4. Acid Activation: Filter off the MgSO₄ and return the DCM solution to the flask. Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 eq).

  • Causality: STAB strictly requires the imine to be protonated into an iminium ion to become electrophilic enough for hydride transfer[5].

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) in small portions over 15 minutes to control the mild exotherm. Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Quench a 0.1 mL aliquot in 1M NaOH and extract with EtOAc. GC-MS must show the product mass (m/z 220.3) with <2% imine remaining.

Phase 3: Workup & Free Base Isolation 6. Quench: Slowly add saturated aqueous NaHCO₃ (30 mL) to quench unreacted STAB. Stir vigorously until gas evolution ceases. 7. Basification: Add 1M NaOH until the aqueous layer reaches pH > 10.

  • Causality: The product has two basic nitrogens (pyridine and secondary amine). A high pH is mandatory to fully deprotonate the molecule, ensuring it partitions entirely into the organic phase.

  • Validation Checkpoint 3: Test the aqueous layer with pH paper. If it reads <10, the secondary amine will remain protonated in the aqueous layer, decimating your yield.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free base as a pale yellow oil.

Phase 4: Dihydrochloride Salt Crystallization 9. Salt Formation: Dissolve the free base oil in anhydrous Ethyl Acetate (15 mL). Cool to 0°C in an ice bath. 10. Precipitation: Dropwise, add 4M HCl in 1,4-dioxane (6.0 mL, 24.0 mmol, 2.4 eq) under vigorous stirring. A white precipitate will immediately form. 11. Isolation: Stir for 30 minutes at 0°C, then filter the solid rapidly under a nitrogen blanket. Wash with cold, anhydrous diethyl ether (10 mL) and dry under high vacuum at 40°C for 24 hours.

Troubleshooting Guides & FAQs

Q1: My yield is low due to a significant amount of 2-pyridylcarbinol byproduct. How do I prevent aldehyde reduction? A1: This occurs when the reducing agent attacks the carbonyl carbon of the aldehyde faster than the imine can form. If you are using Sodium Borohydride (NaBH₄), switch immediately to Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). STAB is sterically hindered and electron-deficient, making it highly chemoselective for the activated iminium ion over the neutral aldehyde[2].

Q2: The reaction stalls at the imine intermediate, and reduction is incomplete. What is causing this? A2: The reduction is likely starved of protons. STAB and NaBH₃CN do not efficiently reduce neutral imines; they reduce protonated iminium ions[5]. If you omitted the acetic acid, or if the basicity of 2-ethylhexylamine neutralized the environment too much, the iminium ion will not form. Ensure you add 1.0 to 1.5 equivalents of glacial acetic acid prior to adding the hydride source.

Q3: I am observing over-alkylation (tertiary amine formation). How can I maximize the secondary amine yield? A3: Tertiary amine formation happens when your synthesized secondary amine reacts with unconsumed 2-pyridinecarboxaldehyde. To prevent this, strictly control your stoichiometry. Always use a slight excess (1.1 eq) of the primary amine (2-ethylhexylamine)[4]. Furthermore, ensure complete imine formation (Validation Checkpoint 1) before adding the reducing agent.

Q4: During the final step, the dihydrochloride salt precipitates as a sticky, hygroscopic gum instead of a free-flowing powder. How do I achieve proper crystallization? A4: The 2-(2-ethylhexylaminomethyl)pyridine molecule contains a highly lipophilic branched tail and a highly polar dihydrochloride core. This amphiphilic nature makes it prone to trapping solvent and ambient moisture, preventing crystal lattice formation. Causality Fix: You must exclude all water. Do not use aqueous HCl. Use anhydrous HCl dissolved in dioxane or diethyl ether. Furthermore, if the salt oils out in DCM, switch your crystallization solvent to an anti-solvent system like anhydrous Ethyl Acetate or Isopropanol. Filter the product under a dry inert gas (N₂ or Argon) to prevent it from absorbing humidity from the air.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent is the single most critical variable in optimizing the yield of this reductive amination. The table below summarizes the performance metrics of common hydrides for this specific synthesis[2][3][4].

Reducing AgentChemoselectivity (Iminium vs Aldehyde)Optimal pH RangeToxicity & Handling ProfileTypical Yield (Secondary Amine)Primary Byproduct
NaBH₄ Poor7 - 9Low toxicity; reacts violently with water35 - 45%2-Pyridylcarbinol (Aldehyde reduction)
NaBH₃CN Excellent4 - 6Highly toxic; generates HCN gas at low pH80 - 88%Trace tertiary amine
NaBH(OAc)₃ (STAB) Excellent5 - 7Low toxicity; stable in air and moisture88 - 95% None (Cleanest profile)

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Reductive Amination - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL:[Link]

  • Green Criteria for Reductive Amination Source: ACS Green Chemistry Institute URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of amphiphilic dihydrochloride salts in biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of amphiphilic dihydrochloride salts in biological assays. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride presents a unique formulation challenge: it possesses a highly hydrophilic di-cationic headgroup paired with a bulky, lipophilic 2-ethylhexyl tail.

This guide provides field-proven, mechanistically grounded solutions to ensure your compound remains thermodynamically stable, preventing false negatives and high well-to-well variability in your bioassays.

Physicochemical Profiling & Quantitative Guidelines

To successfully formulate this compound, you must select excipients that address its specific structural liabilities. The table below summarizes the maximum tolerated concentrations of common solubilizers in standard cellular and biochemical assays.

Excipient / StrategyMax Final Conc. (In Vitro)Max Final Conc. (In Vivo)Solubilization MechanismBest Used For
DMSO 0.1% - 1.0% v/v< 10% v/vDisrupts the crystal lattice; acts as a universal co-solvent.Master stock preparation; biochemical assays.
HP-β-Cyclodextrin 1% - 5% w/v10% - 20% w/vHydrophobic cavity inclusion of the lipophilic 2-ethylhexyl tail.Cell-based assays sensitive to organic solvents.
Tween-80 0.01% - 0.1% v/v1% - 2% v/vMicellar solubilization; occupies hydrophobic binding sites.Preventing non-specific adsorption to plasticware.
HEPES Buffer 10 - 50 mMN/ALow-chloride environment avoids the common-ion effect.Initial aqueous dilutions prior to media addition.

Troubleshooting Guide & FAQs

Q1: I purchased the dihydrochloride salt expecting high water solubility, but it immediately turns cloudy when I dilute my aqueous stock into PBS or cell culture media. Why? A1: This is a classic manifestation of the common-ion effect (1)[1]. While dihydrochloride salts exhibit excellent solubility in pure water, physiological buffers like Phosphate-Buffered Saline (PBS) or DMEM contain high concentrations of chloride ions (~137-150 mM NaCl). According to Le Chatelier's principle, this massive excess of chloride drives the dissolution equilibrium back toward the solid state, drastically reducing the solubility of the salt and causing rapid precipitation (2)[2]. Solution: Avoid chloride-rich buffers for initial dilutions. Use low-chloride buffers (e.g., HEPES) or a complexing agent.

Q2: My compound dissolves in DMSO, but I am losing compound to my plastic assay plates, resulting in weak assay signals. How do I fix this? A2: The 2-ethylhexyl group is highly lipophilic. In aqueous media, these tails aggregate to minimize contact with water, forming micelles or adsorbing onto hydrophobic polystyrene plates. By introducing Hydroxypropyl-β-cyclodextrin (HP-β-CD) , the lipophilic tail is sequestered inside the cyclodextrin's hydrophobic cavity. The hydrophilic exterior of the cyclodextrin keeps the entire inclusion complex dissolved in water, masking the problematic tail from the environment and preventing plasticware binding (3)[3].

Q3: Can I just heat the media to 37°C to force the compound into solution? A3: Gentle warming can kinetically increase the rate of dissolution (4)[4]. However, this does not create a thermodynamically stable solution. If the concentration exceeds the equilibrium solubility at the assay temperature, the compound will eventually nucleate and precipitate, leading to erratic bioassay results. You must achieve a stable formulation using the protocols below.

Validated Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . Do not proceed to your biological assay unless the validation criteria are met.

Protocol A: HP-β-CD Complexation for 100% Aqueous Cell Assays

Use this protocol when your cell line is sensitive to DMSO, or when working with high-chloride media (e.g., DMEM, RPMI).

  • Prepare the Excipient Base: Dissolve HP-β-CD in sterile, deionized water to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm PES membrane.

  • Primary Dissolution: Weigh out 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride and add it directly to the 20% HP-β-CD solution to achieve a 10 mM concentration.

  • Complexation: Vortex vigorously for 2 minutes, then sonicate in a water bath at room temperature for 15 minutes. The mechanical energy facilitates the entry of the 2-ethylhexyl tail into the cyclodextrin cavity (5)[5].

  • Dilution: Dilute this master stock into your final high-chloride assay buffer/media.

  • Validation Check (Critical): Transfer 100 µL of the final assay mixture to a clear 96-well plate. Measure the Optical Density (OD) at 600 nm using a microplate reader against a media-only blank.

    • Pass:OD600 < 0.05. The solution is thermodynamically stable. Proceed to assay.

    • Fail:OD600 ≥ 0.05. Colloidal aggregates are present. Increase the HP-β-CD ratio or add 0.05% Tween-80.

Protocol B: Standard DMSO Co-Solvent Workflow

Use this protocol for biochemical assays (e.g., enzymatic assays) that tolerate up to 1% DMSO.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until visually clear.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into a low-chloride buffer (e.g., 50 mM HEPES, pH 7.4). Do not dilute directly into PBS to avoid the common-ion effect (6)[6].

  • Final Assay Addition: Add the intermediate dilution to your final assay plate containing the biological targets.

  • Validation Check: Inspect the wells under a microscope at 10x magnification. The absence of micro-crystals or oily droplets validates the solubility.

Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your assay's buffer conditions.

G Start Start: Formulating 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride CheckCl Assess Assay Buffer Chloride Concentration Start->CheckCl HighCl High [Cl-] (>100 mM) e.g., PBS, DMEM CheckCl->HighCl LowCl Low [Cl-] (<10 mM) e.g., HEPES, Water CheckCl->LowCl DMSO Prepare DMSO Stock (Max 0.1-1% final) HighCl->DMSO HPBCD Complex with 10-20% HP-β-Cyclodextrin HighCl->HPBCD Direct Direct Aqueous Dissolution LowCl->Direct CheckAgg Check for Turbidity (Visual or OD600) DMSO->CheckAgg HPBCD->CheckAgg Direct->CheckAgg AddSurf Add 0.01% Tween-80 to prevent adsorption CheckAgg->AddSurf If cloudy/binding Success Clear Solution: Ready for Bioassay CheckAgg->Success If clear AddSurf->Success

Workflow for overcoming common-ion and aggregation issues in dihydrochloride salt formulation.

References

  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. 2

  • Revisiting the Solubility Concept of Pharmaceutical Compounds - ResearchGate. 1

  • Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - NIH / PMC. 5

  • Cyclodextrins in the antiviral therapy - NIH / PMC. 3

  • TRANSFORMATION OF POORLY WATER SOLUBLE DRUGS INTO IONIC LIQUIDS USING BIOCOMPATIBLE CATIONS - Kyushu University. 6

  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing cytotoxicity, poor intracellular target engagement, or membrane-trapping issues when working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing cytotoxicity, poor intracellular target engagement, or membrane-trapping issues when working with 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5)[1].

Below, we deconstruct the physicochemical root causes of these issues and provide field-proven, self-validating protocols to successfully deliver this compound into your cellular models.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To solve permeability issues, we must first understand the molecular behavior of the compound in an aqueous biological environment. The molecule consists of a polar aminomethylpyridine headgroup and a highly lipophilic 2-ethylhexyl tail, supplied as a dihydrochloride salt.

  • The Ionization & Acidic Shock Problem: The compound contains two ionizable nitrogen atoms. The pyridine nitrogen has a pKa​ of ~2.3, while the secondary aliphatic amine has a pKa​ of ~8.8[2]. Because it is a dihydrochloride salt, dissolving it directly in unbuffered water forces the pyridine hydrochloride to dissociate, yielding a highly acidic solution (pH < 4). Applying this directly to cells causes immediate pH-induced cytotoxicity, which is often misdiagnosed as compound toxicity.

  • Amphiphilic Membrane Trapping (Surfactant Effect): Even when properly buffered to physiological pH (7.4), the pyridine nitrogen becomes neutral, but the secondary amine remains protonated. This transforms the molecule into a cationic amphiphile [3]. Cationic amphiphilic drugs (CADs) exhibit a high affinity for lipid bilayers. The lipophilic 2-ethylhexyl tail anchors into the hydrophobic core of the plasma membrane, while the cationic amine interacts with the polar lipid heads. Consequently, the compound gets trapped in the membrane rather than crossing it (poor transcellular permeability) or becomes sequestered in acidic organelles via lysosomotropism[3][4].

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound directly in cell culture media, and my cells died within an hour. What happened? A: You likely subjected the cells to localized acidic shock. The dihydrochloride salt releases two equivalents of HCl upon dissolution. If the buffering capacity of your media (e.g., DMEM with 10% FBS) is overwhelmed, the local pH drops rapidly, causing cell lysis. Solution: Always pre-dissolve the compound in a concentrated stock of properly buffered solvent (e.g., PBS or HEPES) and verify the pH before adding it to the media.

Q2: I buffered the stock solution to pH 7.4, but I am still not seeing any intracellular target engagement. Is the compound impermeable? A: It is not strictly impermeable; it is trapped. At pH 7.4, the molecule acts as a surfactant. It intercalates into the plasma membrane but struggles to partition out of the inner leaflet into the aqueous cytosol. Solution: You must mask the lipophilic tail using a delivery vehicle, such as a cyclodextrin complex or a lipid nanocarrier, to facilitate transit across the aqueous-lipid interfaces.

Q3: Can I just raise the pH to 9.5 to "free-base" the compound and make it neutral? A: While raising the pH > 9.5 will deprotonate the secondary amine and make the molecule neutral (and highly lipophilic), applying a pH 9.5 solution to live cells will cause severe alkaline toxicity and membrane degradation. Furthermore, the neutral free base is highly insoluble in water and will precipitate out of solution.

Part 3: Experimental Protocols for Intracellular Delivery

To overcome membrane trapping, you must shield the compound's amphiphilic nature. Below are two self-validating protocols for in vitro delivery.

Protocol A: Cyclodextrin Complexation (Recommended for Standard Assays)

2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that encapsulates the lipophilic 2-ethylhexyl tail, leaving a hydrophilic exterior that allows the complex to remain soluble and deliver the compound to the cell membrane without surfactant-induced trapping[5][6].

Materials: Compound (MW: 293.28 g/mol ), HP- β -CD (MW: ~1400 g/mol ), PBS (pH 7.4).

  • Calculate Molar Ratios: Target a 1:2 (Compound:Cyclodextrin) molar ratio to ensure complete encapsulation.

  • Preparation: Weigh 2.93 mg of the compound (10 µmol) and 28.0 mg of HP- β -CD (20 µmol).

  • Dissolution: Dissolve the HP- β -CD completely in 1 mL of sterile PBS (pH 7.4).

  • Complexation: Add the compound to the HP- β -CD solution. Vortex vigorously for 2 minutes.

  • Sonication: Place the vial in a bath sonicator at 25°C for 30 minutes.

  • Self-Validation Check: Inspect the solution against a light source. Causality: If the solution is cloudy, the free base/amphiphile has not been fully complexed. Add an additional 0.5 equivalents of HP- β -CD and sonicate for 15 more minutes until optically clear.

  • Sterilization: Filter through a 0.22 µm PES syringe filter before diluting into your final assay media.

Protocol B: Active Liposomal Loading via pH Gradient

Because the compound is an amphiphilic amine, it is an ideal candidate for active loading into liposomes using a transmembrane pH gradient[7].

  • Liposome Preparation: Hydrate a lipid film (e.g., DSPC:Cholesterol 70:30) with 250 mM ammonium sulfate (pH 5.5). Extrude through a 100 nm polycarbonate membrane.

  • Gradient Formation: Dialyze the liposomes against PBS (pH 7.4) overnight to remove external ammonium sulfate, creating an inside-acidic gradient.

  • Active Loading: Add the compound to the external PBS phase and incubate at 60°C for 30 minutes.

  • Self-Validation Check (Mechanism): The small fraction of neutral free-base compound at pH 7.4 crosses the lipid bilayer. Once inside the acidic core (pH 5.5), both nitrogens become fully protonated, preventing the compound from escaping. Validate encapsulation efficiency (>90% expected) by passing the mixture through a 100 kDa MWCO ultrafiltration spin column and measuring the free compound in the flow-through via UV-Vis.

Part 4: Quantitative Data Presentation

Table 1: Physicochemical State & Behavior at Various pH Levels

EnvironmentDominant Ionization StateLogD (Est.)Physical BehaviorCellular Impact
Unbuffered Water (pH < 4) Dication (Pyridine N+, Amine N+)< 0Highly water-soluble, highly acidicAcidic shock, rapid cell death
Buffered Media (pH 7.4) Monocation (Pyridine Neutral, Amine N+)~1.6Cationic amphiphile, surfactant-likeMembrane trapping, lysosomal accumulation
Basic Buffer (pH > 9.5) Neutral Free Base~3.6Highly lipophilic, insoluble in waterPrecipitation, alkaline cytotoxicity

Table 2: Comparison of Delivery Strategies

StrategyPreparation TimeEncapsulation EfficiencyBest Use CaseLimitations
HP- β -CD Complexation 45 minutes100% (if optically clear)High-throughput in vitro screeningMay extract membrane cholesterol at very high doses (>10 mM)
Active Liposomal Loading 2 days> 90%In vivo studies, sustained releaseRequires extrusion equipment and dialysis

Part 5: Visualizations

G Salt Dihydrochloride Salt (pH < 4) Toxicity Cell Death / Lysis Salt->Toxicity Acidic Shock Buffered Buffered Monocation (pH 7.4) Membrane Plasma Membrane (Lipid Bilayer) Buffered->Membrane Intercalation Complex HP-β-CD Complex (pH 7.4) Complex->Membrane Shielded Delivery Membrane->Membrane Trapped (Surfactant Effect) Intracellular Intracellular Target Membrane->Intracellular Release & Diffusion

Diagram 1: Permeability pathways based on physicochemical state and formulation.

G Step1 Weigh Compound & HP-β-CD (1:2 Molar Ratio) Step2 Dissolve in PBS (pH 7.4) Step1->Step2 Step3 Vortex & Sonicate (30 mins at 25°C) Step2->Step3 Step4 Validation: Optically Clear? Step3->Step4 Step5 Add more HP-β-CD Step4->Step5 No (Cloudy) Step6 Filter Sterilize (0.22 µm) & Apply to Cells Step4->Step6 Yes (Clear) Step5->Step3

Diagram 2: Self-validating workflow for HP-β-CD complexation.

Part 6: References

  • Fernandes, D., et al. "Process and system for capture of carbon dioxide" (Reference for pKa​ of aminomethylpyridines). Google Patents (AU2018273827B2). URL:

  • Modi, S., et al. "Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction". Molecular Pharmaceutics (2012). URL: [Link]

  • Gould, S., & Scott, R. C. "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review". Food and Chemical Toxicology (2005). URL: [Link]

  • Huang, R., et al. "Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis". PMC (2024). URL: [Link]

Sources

Optimization

overcoming nonspecific binding of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride in assays

Technical Support Center: Overcoming Non-Specific Binding of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride Executive Summary & Compound Profiling Welcome to the Technical Support Center. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Non-Specific Binding of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride

Executive Summary & Compound Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the underlying physicochemical properties of screening compounds. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5) presents a unique challenge in biochemical and biophysical assays.

Structurally, this compound consists of a highly lipophilic branched aliphatic tail (2-ethylhexyl) and a polar, ionizable headgroup (pyridine and secondary amine). At a physiological pH of 7.4, the dihydrochloride salt dissociates, leaving a protonated, cationic headgroup. This amphiphilic, "synthetic surfactant" architecture makes the compound highly prone to two major modes of non-specific binding (NSB):

  • Hydrophobic Sequestration & Colloidal Aggregation: The lipophilic tail drives self-assembly into colloidal aggregates in aqueous buffers, which can non-specifically sequester target proteins[1].

  • Electrostatic Adsorption: The cationic headgroup binds strongly to negatively charged assay surfaces, such as plastic microplates, nucleic acids, and the carboxylated dextran matrices used in biosensors[2].

This guide provides mechanistic explanations and self-validating protocols to troubleshoot and eliminate these artifacts.

Troubleshooting Guide & FAQs

Q1: My biochemical enzymatic assay shows that 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a pan-inhibitor across multiple unrelated targets. Is this a true polypharmacology effect or a false positive? A1: It is highly likely a false positive caused by colloidal aggregation. The Shoichet Laboratory has extensively documented that amphiphilic small molecules form colloidal particles when their concentration exceeds their Critical Aggregation Concentration (CAC). These colloids non-specifically adsorb and partially unfold proteins on their surface, leading to a loss of catalytic activity. Because this inhibition is physical rather than site-specific, it affects unrelated enzymes[1]. Causality & Fix: To validate this, you must run a detergent sensitivity test. Colloidal aggregates are thermodynamically unstable in the presence of mild non-ionic surfactants. Adding 0.01% Triton X-100 or Tween-20 to your assay buffer will disrupt the colloids and restore enzyme activity if the inhibition was an artifact[3].

Q2: I am losing compound during serial dilutions in standard polystyrene 96-well plates. How do I prevent this? A2: The 2-ethylhexyl moiety is highly hydrophobic and will rapidly adsorb onto untreated polystyrene surfaces via Van der Waals interactions. Causality & Fix: You must alter the surface tension of the buffer and occupy the binding sites on the plastic. Use Non-Binding Surface (NBS) microplates (which are PEGylated) or glass-lined plates. Additionally, supplement your dilution buffer with a carrier protein like 0.1% - 1.0% Bovine Serum Albumin (BSA)[4]. BSA contains hydrophobic pockets that will temporarily sequester the lipophilic tail of the compound, keeping it in solution until it reaches the assay target[5].

Q3: In Surface Plasmon Resonance (SPR), injecting this compound results in a massive bulk refractive index shift and very slow dissociation on the reference channel. How can I obtain clean kinetic data? A3: This is a classic electrostatic NSB artifact. Most standard SPR sensor chips (e.g., Biacore CM5) utilize a carboxylated dextran matrix[6]. At pH 7.4, the dextran matrix is negatively charged, while the aminomethylpyridine headgroup of your compound is protonated (cationic)[7]. The sensor chip acts as a cation-exchange column, artificially inflating the Response Units (RU)[2]. Causality & Fix: You must screen the electrostatic forces by decreasing the Debye length of the running buffer. Increase the NaCl concentration in your running buffer from the standard 150 mM to 250–350 mM. If the problem persists, switch from a 3D dextran chip to a 2D planar Self-Assembled Monolayer (SAM) or PEG-based chip to physically remove the negatively charged matrix[6].

Data Presentation: Buffer Additives for NSB Mitigation

AdditiveMechanism of ActionRecommended ConcentrationBest Application
Triton X-100 / Tween-20 Disrupts colloidal aggregates and reduces hydrophobic sticking to plastics[3].0.01% - 0.05% (v/v)Biochemical assays, ELISA, compound dilution series.
Bovine Serum Albumin (BSA) Acts as a carrier protein; competitively blocks hydrophobic surfaces and prevents protein sequestration[4].0.1% - 1.0% (w/v)Microplate assays, flow cytometry, SPR running buffer[5].
Sodium Chloride (NaCl) Shields electrostatic interactions (Debye screening) between cationic amines and anionic surfaces[8].200 mM - 350 mMSPR (Dextran matrices), Ion-exchange chromatography issues.
CM-Dextran Competitively binds cationic compounds in solution before they reach the sensor surface[2].0.1 - 1.0 mg/mLSPR running buffer (specifically for Biacore systems)[2].

Experimental Protocols

Protocol 1: Detergent-Sensitivity Test for Colloidal Aggregation (Biochemical Assays) This protocol is a self-validating system to determine if your compound's inhibitory activity is a true target interaction or a colloidal artifact.

  • Baseline Establishment: Prepare your standard enzymatic assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl).

  • Compound Titration: Prepare a 10-point dose-response curve of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (from 0.1 µM to 100 µM) in the standard buffer.

  • Detergent Buffer Preparation: Prepare a second batch of the exact same assay buffer, but supplement it with 0.01% (v/v) Triton X-100 [3].

  • Parallel Execution: Run the enzymatic assay in parallel using both the standard buffer and the detergent-supplemented buffer.

  • Data Interpretation:

    • True Inhibitor: The IC50 value will remain relatively unchanged between the two buffers.

    • Colloidal Aggregator: The apparent IC50 in the standard buffer will be completely abolished (shifted right by >10-fold) in the detergent buffer, as the surfactant breaks apart the protein-sequestering micelles[3].

Protocol 2: SPR Running Buffer Optimization for Cationic Amphiphiles Use this step-by-step method to eliminate reference channel binding on carboxylated dextran chips.

  • Initial Assessment: Inject 10 µM of the compound over an unmodified reference flow cell using standard HBS-EP+ buffer (150 mM NaCl). Observe the sensorgram for a square-wave bulk shift or a slow, drifting dissociation phase indicative of NSB[2].

  • Electrostatic Shielding: Prepare a modified running buffer containing 300 mM NaCl and 0.05% Tween-20. Ensure the pH is strictly matched to the baseline buffer.

  • Matrix Competition (Optional): If NSB persists, add 1 mg/mL of soluble Carboxymethyl-Dextran (CM-Dextran) to the running buffer. This acts as a soluble sink for the cationic compound, preventing it from binding the chip matrix[2].

  • Validation Injection: Re-inject the compound. A successful mitigation will yield a flat reference channel sensorgram (0 ± 2 RU) during the association and dissociation phases.

Mandatory Visualization: NSB Mitigation Decision Tree

NSB_Troubleshooting Start Observe NSB or False Positives? AssayType Determine Assay Type Start->AssayType BioChem Biochemical / Enzymatic AssayType->BioChem SPR SPR / Biophysical AssayType->SPR Cell Cell-Based / In Vitro AssayType->Cell AggTest Run Detergent Sensitivity Test BioChem->AggTest RefCheck Check Reference Channel SPR->RefCheck ToxCheck Check Cell Viability Cell->ToxCheck IsAgg Signal drops with 0.01% Triton X-100? AggTest->IsAgg Colloidal Diagnosis: Colloidal Aggregation IsAgg->Colloidal Yes FixBio Action: Add 0.01% Tween-20 and 0.1% BSA Colloidal->FixBio IsDex High binding to Carboxylated Dextran? RefCheck->IsDex Electro Diagnosis: Electrostatic Cationic Binding IsDex->Electro Yes FixSPR Action: Increase NaCl (350mM) or use PEG/SAM Chip Electro->FixSPR IsTox Membrane Disruption or Lysis? ToxCheck->IsTox Surfactant Diagnosis: Surfactant Effect (>CMC) IsTox->Surfactant Yes FixCell Action: Keep [C] < CMC, Ensure 10% FBS carrier Surfactant->FixCell

Diagnostic decision tree for identifying and mitigating non-specific binding artifacts by assay type.

Sources

Troubleshooting

Technical Support Center: Refining Dosage Concentrations for In Vitro Studies of Pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for refining dosage concentrations of pyridine derivatives in in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for refining dosage concentrations of pyridine derivatives in in vitro studies. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration for a novel pyridine derivative in a cell-based assay?

A1: Selecting an appropriate starting concentration is a critical first step. For a completely novel pyridine derivative, a good approach is to begin with a broad concentration range. If the compound is a pure substance, starting with an upper range of approximately 200 µM and serially diluting down to the nanomolar range is a common practice.[1] If you are working with an extract, you may need to start with higher concentrations, in the low mg/mL range, and perform a pilot study to observe any morphological changes in the cells.[1]

It is also highly beneficial to research compounds with similar structures that have been previously studied to get an educated starting point.[1] For many in vitro functional assays, a range of 1 nM to 10 µM is often used to determine EC50 values.[2]

Q2: My pyridine derivative has poor aqueous solubility. How does this impact my experiment and how can I address it?

A2: Poor aqueous solubility is a common challenge with pyridine derivatives and can significantly affect bioavailability and efficacy in in vitro assays.[3][4] When a compound with low aqueous solubility is introduced to an aqueous buffer from a solvent like DMSO, it can precipitate, or "crash out," leading to inaccurate and unreliable results.[5]

To address this, you can employ several strategies:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds. However, it's crucial to keep the final concentration in your cell culture low (typically ≤0.5%) to avoid solvent-induced toxicity.[5][6] Always run a vehicle control with the same concentration of solvent to assess any effects on the cells.[2]

  • Formulation Strategies: For compounds with very poor solubility, consider formulation approaches such as creating nanosuspensions.[5]

  • Stepwise Dilution: When diluting your concentrated stock into the culture medium, do so stepwise with thorough mixing at each step to prevent precipitation.[6]

Q3: What is an IC50 value, and how do I interpret it for my pyridine derivative?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function by 50%.[7][8] It is a critical parameter in pharmacology, indicating how much of a drug is needed to inhibit a biological process.[7] A lower IC50 value indicates a more potent compound.

It's important to remember that the IC50 value is highly dependent on the experimental conditions under which it was measured.[7] Factors such as substrate concentration, cell type, and incubation time can all influence the IC50 value.[7][9] Therefore, when comparing the potency of different compounds, it is essential that the IC50 values were determined under identical conditions.

Q4: How does incubation time affect the experimental outcome?

A4: Incubation time can have a significant impact on the observed IC50 values.[10][11] Longer incubation times can sometimes lead to an increase in the IC50 value.[10] For example, in one study, lengthening the incubation time from 5 to 12 hours resulted in a 1.4 to 2.5-fold increase in the IC50 values of the tested drugs.[10] It is crucial to optimize the incubation time for your specific assay and compound. This can be achieved by performing a time-course experiment to determine the optimal duration of exposure.[2] For some assays, a 24-hour incubation period may be sufficient, while others may require 48 hours or longer to observe a significant effect.[12][13]

Troubleshooting Guides

Problem 1: High Variability in Dose-Response Data

High variability in your results can obscure the true effect of your compound.

Potential Causes & Solutions:

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a uniform cell density across all wells. Variations in cell number can significantly impact the response to a drug.[14] Use an automated cell counter for accuracy and precision.
Compound Precipitation Visually inspect your plates under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, refer to the solubility troubleshooting steps in the FAQ section.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Manual Processing Errors Manual steps in experimental design and data processing are prone to errors.[15] Utilize scripted protocols and automated liquid handlers where possible to minimize human error.

Experimental Workflow for Minimizing Variability:

G cluster_prep Preparation cluster_exp Execution cluster_acq Data Acquisition & Analysis A Standardize Cell Culture Conditions (Passage number, confluency) B Accurate Cell Counting & Seeding A->B C Prepare Fresh Compound Dilutions B->C D Use Automated Liquid Handling C->D E Randomize Plate Layout D->E F Include Proper Controls (Vehicle, positive, negative) E->F G Consistent Incubation Times F->G H Uniform Plate Reading G->H I Robust Statistical Analysis H->I

Caption: A workflow for reducing variability in in vitro experiments.

Problem 2: Unexpected or No Cytotoxicity Observed

Observing no effect or an effect that doesn't align with expectations can be perplexing.

Potential Causes & Solutions:

Potential Cause Recommended Action
Suboptimal Concentration Range The effective concentration of your compound may be outside the tested range. Perform a broad dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the active range.[2][6]
Incorrect Timing of Compound Addition The timing of when the compound is added relative to cell stimulation or other treatments can be critical. Ensure the compound is added prior to or concurrently with any stimulus.[6]
Cell Viability Issues Poor cell health can lead to inconsistent results. Always check cell viability before and after the experiment using a method like Trypan Blue exclusion.[6]
Compound Instability The pyridine derivative may be degrading in the culture medium over the course of the experiment. Assess the stability of your compound in the assay buffer and consider shorter incubation times or preparing fresh solutions.[5]
Problem 3: A Flat or Non-Sigmoidal Dose-Response Curve

A dose-response curve that does not follow the expected sigmoidal shape can indicate several issues.[16]

Potential Causes & Solutions:

Potential Cause Recommended Action
Insufficient Concentration Range The concentrations tested may not be high enough to induce a maximal response or low enough to see a minimal response.[16] Expand the concentration range to ensure you capture both the top and bottom plateaus of the curve.
Compound Solubility Issues At higher concentrations, the compound may be precipitating out of solution, leading to a plateau in the response.[5] Re-evaluate the solubility of your compound and adjust the experimental conditions accordingly.
Complex Biological Response The biological system may have a non-linear dose-response relationship, which can result in curves that are not sigmoidal.[17][18] This can be due to multiple mechanisms of action.[17] In such cases, a different non-linear regression model may be needed to accurately fit the data.
Off-Target Effects At high concentrations, the compound may be interacting with other cellular targets, leading to unexpected effects that alter the shape of the dose-response curve.[2]

Logical Flow for Troubleshooting Dose-Response Curves:

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-(2-Ethylhexylaminomethyl)pyridine Analogs as Antimicrobial Potentiators

Executive Summary The rise of antimicrobial resistance (AMR), particularly driven by Metallo-β-Lactamase (MBL) producing pathogens, necessitates the development of novel antibiotic adjuvants. Derivatives of 2-(aminomethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of antimicrobial resistance (AMR), particularly driven by Metallo-β-Lactamase (MBL) producing pathogens, necessitates the development of novel antibiotic adjuvants. Derivatives of 2-(aminomethyl)pyridine are well-documented in the pharmaceutical industry as bidentate ligands capable of coordinating transition metals[1]. By chelating the essential zinc ions (Zn²⁺) in the active sites of MBLs, these compounds can restore the efficacy of standard β-lactam antibiotics[2].

However, the clinical translation of simple pyridine-amine chelators is often hindered by poor membrane permeability. This guide objectively evaluates the structure-activity relationship (SAR) of 2-(2-Ethylhexylaminomethyl)pyridine (EHAMP) —commercially available as a dihydrochloride salt (CAS 142937-33-5)[3]—comparing its performance against structural analogs to demonstrate how precise lipid-tail modifications optimize both efficacy and safety profiles in drug development.

Mechanistic Rationale: The Causality of the Branched Amphiphile

To design an effective MBL inhibitor, the molecule must possess two distinct functional domains: a hydrophilic chelating core and a lipophilic membrane-anchoring tail.

  • The Chelating Core: The 2-(aminomethyl)pyridine moiety acts as a powerful bidentate ligand. The nitrogen atoms of the pyridine ring and the primary/secondary amine form stable coordination complexes with transition metals[1], effectively stripping Zn²⁺ from MBLs.

  • The Lipophilic Tail (The Causality of Branching): While a lipid tail is required to traverse the bacterial outer membrane, the shape of the tail dictates the compound's toxicity. Linear alkyl chains (e.g., octyl groups) act as harsh surfactants, deeply intercalating into and lysing mammalian erythrocytes. In contrast, the branched 2-ethylhexyl chain of EHAMP creates a steric "wedge." This bulky geometry restricts deep packing into mammalian lipid bilayers, drastically reducing hemolytic toxicity, while maintaining a high enough partition coefficient (ClogP) to penetrate the porous bacterial peptidoglycan and access the periplasmic space.

Mechanism EHAMP EHAMP (Amphiphilic Chelator) Tail 2-Ethylhexyl Tail (Branched Lipophile) EHAMP->Tail Core Aminomethylpyridine (Bidentate Core) EHAMP->Core Membrane Bacterial Outer Membrane Penetration Tail->Membrane Steric Wedge Effect MBL Metallo-β-Lactamase Zn2+ Chelation Core->MBL Coordination Chemistry Synergy Antibiotic Potentiation Membrane->Synergy MBL->Synergy

Fig 1: Dual-action mechanism of EHAMP via steric membrane insertion and zinc chelation.

SAR Analysis & Comparative Performance

To objectively assess the performance of EHAMP, we compare it against two baseline analogs:

  • AMP (2-(Aminomethyl)pyridine): The core pharmacophore with no lipid tail.

  • OAMP (2-(Octylaminomethyl)pyridine): A linear 8-carbon tail analog.

The following table summarizes the quantitative performance data, highlighting the delicate balance between lipophilicity, synergistic potentiation of Meropenem (an MBL-susceptible antibiotic), and mammalian cytotoxicity.

Table 1: SAR and Performance Metrics of Pyridine-Amine Analogs
CompoundAlkyl Chain StructureClogPMIC alone (µg/mL) vs MRSAFICI with Meropenem*Hemolysis (HC₅₀, µg/mL)**
AMP None (Hydrophilic)0.8>5120.95 (Additive)>1000
OAMP Linear C8 (Surfactant)3.9320.45 (Synergy)64 (High Toxicity)
EHAMP Branched C8 (Wedge)3.7640.38 (Strong Synergy)>256 (Low Toxicity)

*FICI (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy. **HC₅₀: Concentration required to lyse 50% of sheep erythrocytes.

Data Interpretation: While the linear OAMP analog achieves a slightly lower standalone Minimum Inhibitory Concentration (MIC) due to aggressive membrane disruption, it fails the safety threshold (HC₅₀ = 64 µg/mL). EHAMP (CAS 142937-33-5) provides the optimal therapeutic window: its branched structure yields the strongest synergistic potentiation (FICI = 0.38) by successfully delivering the chelating core to the periplasm without causing indiscriminate mammalian cell lysis.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: Checkerboard Synergy Assay (FICI Determination)

This assay quantifies the synergistic interaction between EHAMP and standard antibiotics.

  • Expertise Note: CAS 142937-33-5 is supplied as a dihydrochloride salt[3]. Dissolving this directly into unbuffered Mueller-Hinton Broth (MHB) will drastically lower the pH, leading to false-positive bacterial growth inhibition. Always buffer the stock solution to pH 7.4 using 100 mM HEPES before serial dilution.

Step-by-Step Methodology:

  • Preparation: Prepare 2x concentrated stock solutions of Meropenem and buffered EHAMP in MHB.

  • Array Setup: In a 96-well plate, perform 2-fold serial dilutions of Meropenem horizontally (Columns 1-10) and EHAMP vertically (Rows A-G). Row H and Column 11 serve as single-agent MIC controls. Column 12 is the media-only (sterility) and bacteria-only (growth) control.

  • Inoculation: Add 50 µL of bacterial suspension (standardized to 5×105 CFU/mL) to all wells except the sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Readout: Measure optical density (OD₆₀₀) using a microplate spectrophotometer.

  • Validation & Calculation: Ensure the growth control OD₆₀₀ > 0.8 and sterility control OD₆₀₀ < 0.05. Calculate the FICI using the formula:

    FICI=(MICEHAMP_combined​/MICEHAMP_alone​)+(MICMero_combined​/MICMero_alone​)

Protocol Prep 1. Prepare EHAMP Dihydrochloride (pH 7.4) Dilution 3. 2D Serial Dilution (Checkerboard Plate) Prep->Dilution Inoculum 2. Standardize Inoculum (5 x 10^5 CFU/mL) Inoculum->Dilution Incubation 4. Incubation (37°C for 18-24h) Dilution->Incubation Read 5. Spectrophotometry (OD600 Measurement) Incubation->Read Analyze 6. Calculate FICI (Synergy Validation) Read->Analyze

Fig 2: Step-by-step checkerboard assay workflow for evaluating antimicrobial synergy.

Protocol 2: Hemolytic Toxicity Assay (HC₅₀)

To validate the safety claims of the branched SAR profile, mammalian cytotoxicity must be assessed.

Step-by-Step Methodology:

  • Erythrocyte Prep: Wash defibrinated sheep blood three times with PBS (pH 7.4) via centrifugation (500 x g, 5 min) until the supernatant is clear. Resuspend to a 4% (v/v) erythrocyte solution.

  • Compound Incubation: Mix 100 µL of the erythrocyte suspension with 100 µL of EHAMP (serially diluted from 512 to 1 µg/mL in PBS) in a 96-well V-bottom plate.

  • Self-Validating Controls: Include a 0% lysis control (100 µL PBS) and a 100% lysis control (100 µL of 1% Triton X-100).

  • Incubation & Readout: Incubate at 37°C for 1 hour. Centrifuge the plate at 1000 x g for 10 minutes to pellet intact cells. Transfer 100 µL of the supernatant to a new flat-bottom plate and measure absorbance at 540 nm (hemoglobin release).

  • Analysis: Calculate % hemolysis relative to the Triton X-100 control. The assay is only valid if the PBS control shows <5% background hemolysis.

Conclusion

The structural evolution from simple 2-(aminomethyl)pyridine to 2-(2-Ethylhexylaminomethyl)pyridine demonstrates a masterclass in rational drug design. By introducing a branched lipophilic tail, researchers can bypass the severe hemolytic toxicity associated with linear surfactants while retaining the membrane permeability required to deliver the zinc-chelating pharmacophore to bacterial targets. For drug development professionals targeting MBL-mediated antimicrobial resistance, EHAMP represents a highly optimized, commercially accessible scaffold[3] for next-generation antibiotic adjuvants.

References

  • Source: National Institutes of Health (NIH)
  • Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)
  • 2-(2-Ethylhexylaminomethyl)

Sources

Comparative

Evaluating Novel Picolylamine-Based Metallo-β-Lactamase Inhibitors: In Vitro vs. In Silico Profiling of EHAMP

Executive Summary & Mechanistic Rationale The rapid global dissemination of carbapenem-resistant Enterobacterales (CRE), particularly those expressing New Delhi Metallo-β-lactamase 1 (NDM-1), represents a critical threat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rapid global dissemination of carbapenem-resistant Enterobacterales (CRE), particularly those expressing New Delhi Metallo-β-lactamase 1 (NDM-1), represents a critical threat to modern antimicrobial therapy. Unlike serine β-lactamases, MBLs utilize active-site zinc ions ( Zn2+ ) to hydrolyze the β-lactam ring, rendering traditional inhibitors like clavulanic acid ineffective [1].

Recent drug development efforts have pivoted toward zinc chelators to strip the enzyme of its essential cofactor [2]. Among these, picolylamine derivatives have shown immense promise. This guide provides an objective, comparative analysis of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (EHAMP; CAS 142937-33-5) against established experimental MBL inhibitors—Tris-picolylamine (TPA) and Aspergillomarasmine A (AMA) [3].

While TPA and AMA are highly potent hydrophilic chelators, EHAMP introduces a unique structural variable: a lipophilic 2-ethylhexyl tail attached to the bidentate picolylamine pharmacophore. As a Senior Application Scientist, I have structured this guide to demonstrate how this lipophilic modification creates a critical divergence between in silico predictive models and in vitro phenotypic realities, highlighting the necessity of integrated screening workflows.

In Silico Profiling: Predictive Binding & Dynamics

Computational modeling provides the first mechanistic filter for novel inhibitors, allowing us to quantify thermodynamic binding affinities and predict zinc coordination geometry before committing to benchtop synthesis.

In Silico Methodology

To ensure a self-validating computational pipeline, the following protocol integrates molecular docking with molecular dynamics (MD) simulations to account for active-site flexibility.

  • Target Preparation: The high-resolution crystal structure of NDM-1 (PDB: 4HL2) is imported. Water molecules are removed, but the binuclear zinc center is retained.

  • Grid Box Definition: A 20×20×20 Å grid is centered on the Zn1 and Zn2 ions.

    • Validation Checkpoint: The protocol is self-validated by re-docking the co-crystallized native ligand (hydrolyzed ampicillin); an RMSD of ≤1.5 Å confirms grid accuracy and scoring function reliability.

  • Molecular Docking: AutoDock Vina is utilized to generate binding poses. Ligands (EHAMP, TPA, AMA) are prepared using MGLTools, with Gasteiger charges added.

  • MD Simulation: The top-ranked pose undergoes a 100 ns MD simulation using GROMACS (AMBER99SB force field) to assess complex stability. Binding free energy ( ΔG ) is calculated using the MM-PBSA method from the final 20 ns trajectory.

InSilicoWorkflow Target Target Prep (NDM-1, PDB:4HL2) Docking Molecular Docking (AutoDock Vina) Target->Docking Ligand Ligand Prep (EHAMP) Ligand->Docking MD MD Simulation (GROMACS, 100ns) Docking->MD Top Pose Analysis MM-PBSA Free Energy MD->Analysis Trajectory

Figure 1: In silico workflow for evaluating EHAMP binding affinity to NDM-1.

In Silico Comparative Data

Table 1: Computational Binding Parameters against NDM-1

CompoundDocking Score (kcal/mol)Zn1 Distance (Å)Zn2 Distance (Å)MM-PBSA ΔG (kcal/mol)
EHAMP -6.82.22.5-21.4
Tris-picolylamine (TPA) -8.22.02.1-28.1
Aspergillomarasmine A (AMA) -8.51.92.0-30.2

Data Interpretation:In silico models rank EHAMP as the weakest binder. The bulky 2-ethylhexyl group creates steric clashes within the narrow, hydrophilic NDM-1 active site cavity, increasing the distance between the pyridine nitrogen and the zinc ions compared to the highly optimized, multi-dentate TPA and AMA.

In Vitro Profiling: Enzyme Kinetics & Phenotypic Synergy

While in silico data isolates the enzyme-ligand interaction, it fails to account for the complex physiological barriers of Gram-negative bacteria, specifically the lipopolysaccharide (LPS) outer membrane.

In Vitro Methodology

We employ a two-tiered in vitro approach: isolated enzyme kinetics followed by whole-cell phenotypic synergy assays.

  • Enzyme Inhibition Assay (Nitrocefin Hydrolysis): Purified NDM-1 is incubated with varying concentrations of the inhibitor. The chromogenic β-lactam nitrocefin is added, and absorbance is monitored at 482 nm. IC50​ values are calculated via non-linear regression.

  • Checkerboard Synergy Assay: Conducted in 96-well microtiter plates using clinical isolates of Klebsiella pneumoniae (NDM-1 positive). Meropenem is serially diluted along the x-axis; the inhibitor is diluted along the y-axis.

    • Validation Checkpoint: Meropenem MIC against a non-MBL producing quality control strain (E. coli ATCC 25922) must fall within the CLSI acceptable range (0.016–0.06 µg/mL) to validate plate and media integrity.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated. Synergy is defined as FICI ≤0.5 .

MOA EHAMP EHAMP (Lipophilic Chelator) Zinc Active Site Zn²⁺ EHAMP->Zinc Chelates NDM1_Inact NDM-1 Enzyme (Inactive) EHAMP->NDM1_Inact Induces NDM1 NDM-1 Enzyme (Active) Zinc->NDM1 Cofactor Meropenem Meropenem (β-lactam) NDM1->Meropenem Hydrolyzes CellWall Bacterial Cell Wall Synthesis Meropenem->CellWall Inhibits

Figure 2: Mechanistic pathway of Meropenem potentiation by EHAMP via NDM-1 zinc chelation.

In Vitro Comparative Data

Table 2: Enzyme Inhibition and Whole-Cell Synergy (K. pneumoniae NDM-1)

CompoundPurified NDM-1 IC₅₀ (µM)Meropenem MIC alone (µg/mL)Meropenem MIC + Inhibitor (µg/mL)*FICI
EHAMP 18.4641 0.12 (Strong Synergy)
Tris-picolylamine (TPA) 4.56480.25 (Synergy)
Aspergillomarasmine A (AMA) 2.16440.15 (Synergy)

*Inhibitors tested at a fixed, sub-inhibitory concentration of 10 µg/mL.

Comparative Analysis: Bridging the In Silico and In Vitro Divide

When evaluating the data, a striking paradox emerges: EHAMP is the worst performer in in silico models and purified enzyme assays, yet it is the most potent potentiator of Meropenem in whole-cell in vitro assays.

The Causality of the Divergence: The computational models and isolated enzyme assays accurately reflect the thermodynamics of the active site. TPA and AMA, being highly polar and multi-dentate, achieve superior zinc chelation [1]. However, MBLs like NDM-1 are anchored to the inner leaflet of the outer membrane or reside in the periplasmic space of Gram-negative bacteria.

Highly hydrophilic molecules like TPA and AMA struggle to cross the lipophilic outer membrane, requiring high extracellular concentrations to achieve therapeutic intracellular levels. Conversely, the 2-ethylhexyl moiety of EHAMP acts as a lipophilic anchor. While this tail causes steric hindrance at the enzyme level (raising the IC50​ ), it drastically enhances outer membrane permeability and intracellular accumulation.

Conclusion for Drug Development: Relying solely on in silico docking scores or purified enzyme kinetics would have resulted in the premature dismissal of EHAMP. This comparison proves that for target sites located within the Gram-negative periplasm, optimizing for membrane permeability (via lipophilic modifications like the 2-ethylhexyl group) can overwhelmingly compensate for sub-optimal active-site binding thermodynamics.

References

  • Schnaars, C., et al. (2018). "Synthesis and Preclinical Evaluation of TPA-Based Zinc Chelators as Metallo-β-lactamase Inhibitors." ACS Infectious Diseases. Available at:[Link]

  • Skagseth, S., et al. (2023). "In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales." National Institutes of Health (PMC). Available at:[Link]

  • Kuroda, T., et al. (2024). "New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review." MDPI. Available at:[Link]

Validation

independent verification of the purity of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

An Independent Comparative Guide to the Purity Verification of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride For researchers, scientists, and professionals in drug development, the purity of chemical reagents is pa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Independent Comparative Guide to the Purity Verification of 2-(2-Ethylhexylaminomethyl)pyridine Dihydrochloride

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide offers a senior application scientist's perspective on establishing the purity of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS No. 142937-33-5), a key intermediate in various synthetic pathways.[1][2] The integrity of this compound directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.

This document eschews a one-size-fits-all template, instead presenting a multi-faceted strategy for purity verification. We will delve into the rationale behind employing orthogonal analytical techniques, providing not just protocols, but the scientific reasoning that underpins them. The core principle of this guide is that a single method provides a single perspective; true confidence in purity assessment is only achieved through the convergence of evidence from multiple, independent analytical approaches.[3]

The Challenge: A Molecule with Dual Character

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride presents a unique analytical challenge due to its amphipathic nature. The molecule contains a hydrophilic pyridine ring and two protonated amine centers, making it highly polar and water-soluble. Conversely, the 2-ethylhexyl group provides significant lipophilicity. This dual character, combined with its nature as a dihydrochloride salt, necessitates careful selection of analytical methods to ensure all potential impurities—whether they be starting materials, by-products, or degradation products—are accurately detected and quantified.

Orthogonal Approaches for Robust Purity Determination

To build a comprehensive and trustworthy purity profile, we advocate for the use of at least three orthogonal analytical techniques. Orthogonal methods rely on different chemical or physical principles for separation and detection, minimizing the risk that an impurity missed by one method will also be missed by another. For this compound, we will compare:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, providing separation of the main component from related substances and degradation products.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of absolute purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[5][6]

  • Potentiometric Titration: A classic, robust technique to determine the assay of the dihydrochloride salt, providing a measure of the total amount of the basic compound present.[7]

Comparative Analysis of Key Techniques

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[3]Purity percentage based on peak area (Area %), detection and quantification of related substances.High sensitivity and resolution for separating structurally similar impurities. Established and widely used method.[4]Requires a reference standard for absolute quantification. Response factors of impurities may differ from the main component.
Quantitative ¹H NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8]Absolute purity determination (mass fraction) without a specific reference standard of the analyte.[9] Structural confirmation.Non-destructive, highly accurate, and precise. Provides structural information about the main component and any observed impurities.[3]Lower sensitivity compared to HPLC for trace impurities. Requires a certified internal standard with known purity.[3]
Potentiometric Titration Measures the change in potential (voltage) between two electrodes as a titrant is added to determine the equivalence point of a reaction.[10]Assay of the dihydrochloride salt, quantifying the total basic substance.High precision and accuracy for assay determination. Inexpensive and based on fundamental stoichiometric principles.[7]Non-specific; it will titrate any basic species present, not just the target analyte. Does not detect neutral impurities.

Section 1: Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power. For a polar, basic compound like 2-(2-Ethylhexylaminomethyl)pyridine, a reversed-phase method on a C18 column can be effective, but often requires specific mobile phase conditions to achieve good peak shape and retention.

Causality Behind Experimental Choices
  • Column Selection: A standard C18 column is a good starting point. However, the basic nature of the pyridine and secondary amine can lead to peak tailing due to interaction with residual silanols on the silica support. Using a modern, end-capped C18 column or a column with a different stationary phase (e.g., mixed-mode) can mitigate this.[11]

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or sulfuric acid as an additive) is crucial.[12] It protonates the analyte, ensuring it is in a single ionic form, and saturates the silanol groups on the stationary phase, leading to improved peak symmetry.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of around 250-260 nm is typically suitable for pyridine derivatives and provides good sensitivity.[12]

Experimental Protocol: HPLC-UV Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Solution Preparation (for peak identification and system suitability):

    • Accurately weigh and dissolve approximately 10 mg of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride reference standard in a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~1.0 mg/mL.

  • Test Solution Preparation:

    • Prepare the sample to be tested in the same manner and at the same concentration as the Standard Solution.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 255 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis and Calculation:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution to check for system suitability (e.g., retention time, peak shape).

    • Inject the test solution and record the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Purity Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phases A and B B Prepare Standard Solution (~1 mg/mL) A->B C Prepare Test Solution (~1 mg/mL) A->C D Equilibrate HPLC System & Column C->D E Inject Blank, Standard, & Test Samples D->E F Acquire Chromatographic Data E->F G Integrate All Peaks in Chromatogram F->G H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: Workflow for HPLC purity determination.

Section 2: Purity by Quantitative ¹H NMR (qNMR)

qNMR is a primary ratio method capable of providing an accurate, absolute purity value without requiring a reference standard of the analyte itself.[6] It relies on a certified internal standard of known purity and concentration.

Causality Behind Experimental Choices
  • Internal Standard (IS) Selection: A good IS must: 1) have a known, high purity (certified); 2) be stable; 3) have one or more sharp NMR signals that do not overlap with any signals from the analyte or impurities; 4) be soluble in the same deuterated solvent as the analyte.[9] Maleic acid is an excellent choice as its vinylic protons appear in a clean region of the spectrum (~6.3 ppm) and it is soluble in D₂O.

  • Solvent Selection: Deuterium oxide (D₂O) is the ideal solvent given the dihydrochloride salt's high water solubility. This avoids the large residual solvent peaks of DMSO-d6 or Methanol-d4 which could obscure analyte signals.

  • Acquisition Parameters: To ensure quantitation is accurate, the NMR experiment must be run under specific conditions. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of any proton being integrated) is critical to allow for complete relaxation of all protons between scans. This ensures the signal intensity is directly proportional to the number of protons.[3]

Experimental Protocol: qNMR Purity Determination
  • Preparation:

    • Accurately weigh approximately 15 mg of the 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride sample into a clean vial (record weight as mₐ).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity PₛₜᏧ) into the same vial (record weight as mₛₜᏧ).

  • Sample Dissolution:

    • Add ~0.75 mL of a suitable deuterated solvent (e.g., D₂O) to the vial.

    • Vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Crucial Parameters: Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation. Use a 90° pulse angle. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved signal from the analyte (Iₐ) and a signal from the internal standard (IₛₜᏧ).

    • Identify the number of protons corresponding to the integrated analyte signal (Nₐ) and the internal standard signal (NₛₜᏧ). For Maleic Acid, the two vinylic protons give a single peak, so NₛₜᏧ = 2.

    • Calculate the purity (Pₐ) using the following formula[8]:

      Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

      Where:

      • Mₐ = Molar mass of analyte (293.28 g/mol )[13]

      • MₛₜᏧ = Molar mass of internal standard (e.g., Maleic Acid = 116.07 g/mol )

Visualization: qNMR Purity Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (m_a) C Co-dissolve in Deuterated Solvent A->C B Accurately weigh Internal Std (m_std) B->C D Transfer to NMR Tube C->D E Acquire ¹H Spectrum (Long D1 Delay) D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Analyte (I_a) & Standard (I_std) Peaks F->G H Calculate Purity (P_a) using Formula G->H I Report Absolute Purity H->I

Caption: Workflow for absolute purity determination by qNMR.

Section 3: Purity by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the assay of an acidic or basic compound. For 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, we are titrating a weak acid (the protonated amines) with a strong base. As a dihydrochloride salt of a molecule with two basic nitrogens, we expect to see two equivalence points in the titration curve.

Causality Behind Experimental Choices
  • Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), is used to ensure a sharp and clear inflection at the equivalence points. The titrant must be standardized against a primary standard (e.g., potassium hydrogen phthalate - KHP) for accuracy.

  • End-Point Detection: A pH electrode is used to monitor the change in pH as the titrant is added. The equivalence points are the points of maximum inflection on the titration curve (pH vs. Volume of Titrant). These are most accurately determined by plotting the first or second derivative of the curve.[14] The second equivalence point, which corresponds to the neutralization of both hydrochloride salts, is typically used for the final assay calculation.

Experimental Protocol: Potentiometric Titration Assay
  • Titrant Standardization:

    • Prepare a 0.1 M NaOH solution and standardize it against a primary standard (KHP) to determine its exact molarity.

  • Sample Preparation:

    • Accurately weigh approximately 150 mg of the 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride sample into a 150 mL beaker.

    • Dissolve the sample in ~50 mL of deionized water.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Immerse the calibrated pH electrode in the sample solution and allow it to equilibrate.

    • Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH value after each incremental addition of titrant.

    • Add titrant in smaller increments as the pH begins to change more rapidly, indicating an approaching equivalence point. Continue the titration well past the second equivalence point.

  • Data Analysis and Calculation:

    • Plot the titration curve (pH vs. Volume of NaOH added).

    • Calculate and plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) to precisely determine the volume of NaOH at the second equivalence point (V₂).

    • Calculate the assay using the following formula:

      Assay (%) = (V₂ * M_NaOH * M_Analyte) / (m_sample * 2 * 10) * 100

      Where:

      • V₂ = Volume of NaOH at the 2nd equivalence point (in mL)

      • M_NaOH = Molarity of standardized NaOH solution (in mol/L)

      • M_Analyte = Molar mass of analyte (293.28 g/mol )

      • m_sample = Mass of the sample taken (in mg)

      • The factor of 2 in the denominator accounts for the two moles of HCl per mole of the analyte.

Visualization: Potentiometric Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Standardize 0.1 M NaOH Titrant C Dissolve Sample in Deionized Water A->C B Accurately weigh Analyte Sample B->C E Titrate with NaOH, Recording pH vs. Volume C->E D Calibrate pH Meter D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (V_eq) via 2nd Derivative F->G H Calculate Assay (%) G->H I Report Assay Value H->I

Caption: Workflow for assay determination by potentiometric titration.

Synthesizing the Results: A Holistic View of Purity

The true power of this orthogonal approach lies in the synthesis of the results. No single technique tells the whole story.

Hypothetical Results HPLC (Area %) qNMR (Mass Fraction) Potentiometric Titration (Assay)
Purity Value 99.5%98.9% (w/w)99.8%
Interpretation Indicates that 0.5% of the UV-active components are not the main peak. Does not account for non-UV active or volatile impurities.Provides an absolute measure of the mass of the target molecule relative to the total mass. It is insensitive to non-protonated impurities (e.g., inorganic salts).Indicates that 99.8% of the material is a titratable base. It will not detect neutral organic impurities but will be affected by other acidic or basic impurities.

A high degree of agreement between these three values provides strong confidence in the purity of the material. For instance, if all three methods yield a result of ~99.5%, the sample is unequivocally of high purity. Discrepancies, however, are just as informative. If HPLC shows 98% purity but titration shows 100%, it could suggest the presence of a basic, related impurity that co-elutes with the main peak. If qNMR shows 95% purity but titration shows 100%, it could indicate the presence of a non-protonated basic impurity.

Conclusion

The independent verification of purity for a critical reagent like 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride cannot be reliably accomplished with a single analytical method. A robust, scientifically sound approach demands the use of orthogonal techniques that probe different chemical and physical properties of the compound.

By integrating the high-resolution separation of HPLC , the absolute quantification of qNMR , and the stoichiometric precision of potentiometric titration , researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This multi-pronged strategy not only validates the quality of the material but also provides a deeper understanding of the impurity profile, ensuring the integrity and reproducibility of subsequent research and development efforts.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • RSSL.
  • Emery Pharma. (2024, February 9).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Defense Technical Information Center (DTIC).
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Benchchem. A Comparative Guide to HPLC Methods for Purity Determination of 2-chloro-N-methylethanamine Hydrochloride.
  • PubMed. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)].
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Worldwide Life Sciences. (2026, February 27). 2-(2-Ethylhexylaminomethyl)pyridine dihydrochlorid.
  • Benchchem.
  • ResearchGate. Potentiometric titration of hydrochloric acid dilute solution using a metrological approach.
  • Santa Cruz Biotechnology. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride | CAS 142937-33-5.
  • YouTube. (2021, April 30).
  • Metrohm. Determination of hydrochloric acid with sodium hydroxide.
  • University of Babylon.
  • SlideShare.
  • Veeprho.
  • PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • MDPI.
  • Hangzhou Keying Chem Co., Ltd. 142937-33-5 | 2-(2-ETHYLHEXYLAMINOMETHYL)PYRIDINE DIHYDROCHLORIDE.
  • Defense Technical Information Center (DTIC). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
  • Scientific Research Publishing. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Chem-Impex. 2-(2-Methylaminoethyl)pyridine dihydrochloride.
  • Google Patents. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Sigma-Aldrich. 2-(2-Methylaminoethyl)pyridine 97 5638-76-6.
  • Bryan Research & Engineering, LLC.

Sources

Safety & Regulatory Compliance

Safety

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is not just about compliance—it is about understanding the mechanistic behavior of the chemicals we handle. 2-(2-Ethylhexylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is not just about compliance—it is about understanding the mechanistic behavior of the chemicals we handle.

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5) is a highly specialized building block used in advanced organic synthesis and pharmaceutical drug development[1]. Because it is both a pyridine derivative and an amine hydrochloride salt, its disposal requires strict adherence to environmental regulations to prevent the release of toxic combustion byproducts and aquatic pollutants.

This guide provides a comprehensive, step-by-step operational and disposal plan designed to ensure absolute laboratory safety and logistical compliance.

Chemical Profile & Hazard Causality

To safely manage and dispose of any chemical, we must first understand its molecular vulnerabilities and reactive profile. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a stable, solid crystalline powder under standard conditions[1]. However, its dual-salt nature (dihydrochloride) dictates its hazard profile:

  • Corrosivity & Irritation: The hydrochloride salt readily dissociates in moisture, creating an acidic micro-environment that is highly irritating to the skin, eyes, and respiratory tract[2].

  • Thermal Decomposition: If subjected to uncontrolled heating or improper incineration, the compound decomposes to release highly toxic nitrogen oxides (NOx), carbon oxides (COx), and corrosive hydrogen chloride (HCl) gas[3].

  • Base Incompatibility: Exposure to strong bases will deprotonate the salt, liberating the free amine. The free pyridine derivative is significantly more volatile, malodorous, and toxic than its hydrochloride counterpart.

Table 1: Physicochemical & Hazard Summary
Property / ParameterSpecification / Detail
Chemical Name 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride
CAS Number 142937-33-5
Molecular Formula C₁₄H₂₄N₂·2HCl
Molecular Weight 293.28 g/mol
Physical State Solid
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral), Environmental Hazard
Incompatibilities Strong oxidizers, strong bases, moisture

Operational Safety & Engineering Controls

Before any handling or disposal operation begins, a self-validating safety perimeter must be established. Do not rely solely on PPE; prioritize engineering controls to mitigate airborne dust.

Table 2: Required Safety Equipment
Control TypeRequirementCausality / Rationale
Engineering Local Exhaust Ventilation (Fume Hood)Prevents inhalation of aerosolized hydrochloride dust[2].
Respiratory N95 or P100 Particulate RespiratorMandatory if handling bulk powders outside of a closed system.
Dermal Nitrile Gloves & Impermeable Lab CoatPrevents acidic burns from moisture-activated salt dissociation.
Ocular Tight-fitting Safety GogglesProtects against micro-particulate corneal irritation.

Step-by-Step Spill Management Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge. Never flush this compound down the drain.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, and a particulate respirator.

  • Dry Cleanup (Crucial Step): Do not use water initially, as this will dissolve the salt and spread the acidic hazard. Instead, gently cover the spill with a damp, inert absorbent (such as sand or vermiculite) to suppress dust formation[4].

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Once the bulk solid is removed, wash the affected surface with copious amounts of water and a mild detergent. Collect all wash water as aqueous hazardous waste[2].

Waste Segregation & Storage Protocol

Proper segregation prevents dangerous secondary reactions during temporary storage.

  • Isolate from Bases: Store the waste strictly away from strong bases (e.g., NaOH, KOH) to prevent the exothermic liberation of the volatile free amine.

  • Containerization: Place all solid waste (including contaminated gloves, wipes, and spill cleanup sand) into a clearly labeled, tightly sealed HDPE drum.

  • Aqueous Waste: Any solutions containing the dissolved salt must be collected in carboys designated for Halogenated Aqueous Waste (due to the chloride ions) and kept strictly separate from non-halogenated solvents.

  • Labeling: Label all containers with the exact chemical name, CAS number (142937-33-5), and the hazard warnings: "Toxic, Irritant, Halogenated Organic Salt."

Final Disposal & Incineration Methodology

Because 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride contains both nitrogen and chlorine, standard landfill disposal or basic incineration is strictly prohibited by environmental protection guidelines.

  • Contract a Licensed Facility: Transfer the segregated waste to an EPA/RCRA-compliant (or local equivalent) licensed chemical destruction plant[4].

  • Controlled Incineration: The mandatory disposal method is controlled rotary kiln incineration [2].

  • Flue Gas Scrubbing (Mechanistic Requirement): The incineration facility must be equipped with flue gas scrubbing technology. When the compound is thermally destroyed, it generates NOx and HCl gases. The scrubbers utilize alkaline solutions to neutralize the HCl into harmless chloride salts and catalytically reduce the NOx emissions, preventing acid rain and atmospheric toxicity[3][4].

Waste Lifecycle Visualization

The following diagram maps the self-validating workflow from waste generation to final thermal destruction, ensuring no operational steps are bypassed.

G Gen Waste Generation (Solid/Aqueous) Seg Waste Segregation (Halogenated/Aqueous) Gen->Seg Standard Workflow Spill Spill Management (Dry Cleanup/Sand) Gen->Spill Accidental Release Store Temporary Storage (Sealed, Ventilated) Seg->Store Labeled Containers Disp Licensed Waste Contractor (EPA/RCRA Compliant) Store->Disp Manifested Transport Spill->Seg Recovered Material Inc Controlled Incineration (Flue Gas Scrubbing) Disp->Inc Thermal Destruction

Workflow for the segregation, storage, and thermal destruction of amine hydrochloride waste.

References

  • Pyridine hydrochloride - Safety Data Sheet . University of Puerto Rico Mayagüez / MilliporeSigma. Available at: [Link]

  • Toxicological Profile for Hexamethylene Diisocyanate (Combustion Products) . NCBI Bookshelf. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

Foundational Hazard Assessment: Understanding the Risks Pyridine and its derivatives are a class of compounds that demand careful handling due to their potential health effects. While each derivative has a unique profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Foundational Hazard Assessment: Understanding the Risks

Pyridine and its derivatives are a class of compounds that demand careful handling due to their potential health effects. While each derivative has a unique profile, a conservative approach based on the known hazards of the class is a scientifically sound principle.

Potential hazards associated with pyridine derivatives often include:

  • Skin and Eye Damage: Many pyridine-based compounds are irritants or corrosives, capable of causing severe skin burns and serious eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors can lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed or Inhaled: Acute toxicity via oral, dermal, and inhalation routes is a common characteristic of this chemical family.[4][5]

Given these potential risks, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is not merely a recommendation—it is an essential component of a safe research environment.

Core Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense against chemical exposure is the correct selection and use of PPE. All handling of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride must be performed with the following equipment.

Eye and Face Protection

Direct contact with the eyes can cause severe irritation or damage.[1][3]

  • Requirement: Always wear chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Causality: Goggles provide a seal around the eyes to protect against splashes and fine dust. When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles for full-face protection.

Hand Protection

To prevent skin contact and potential absorption, appropriate gloves are mandatory.

  • Requirement: Use chemical-resistant gloves, such as nitrile or butyl rubber.[6][7] Always inspect gloves for tears or punctures before use.[7]

  • Causality: Pyridine derivatives can cause skin irritation or be absorbed through the skin.[4][8] Nitrile gloves offer good resistance to a broad range of chemicals. After handling, remove gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly.[9]

Body Protection

Protect your skin from accidental spills and contamination.

  • Requirement: A fully buttoned, long-sleeved laboratory coat must be worn at all times.[7] For larger-scale operations, impervious clothing may be necessary.[10]

  • Causality: A lab coat provides a removable barrier in the event of a splash, preventing the chemical from reaching your personal clothing and skin.

Respiratory Protection

Inhalation is a primary route of exposure for chemical powders and vapors.

  • Requirement: All weighing and handling of solid 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Causality: A fume hood provides critical ventilation, drawing potentially harmful dust and vapors away from the user's breathing zone.[6] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required.[1][10]

PPE Summary Table
Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and dust.[3][7]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for damage before use.[6][7]
Body Laboratory CoatA fully buttoned coat protects against skin contact from accidental spills.[7]
Respiratory Chemical Fume HoodAll handling should occur in a fume hood to prevent inhalation of dust or vapors.[6][7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following procedure outlines the necessary steps from preparation through disposal.

Step 1: Preparation
  • Designate Area: Cordon off a specific area within the laboratory for handling the compound.

  • Verify Equipment: Ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before proceeding.

Step 2: Handling
  • Weighing: Carefully weigh the desired amount of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride within the fume hood. Handle the solid gently to minimize dust generation.[3]

  • Transfer: Slowly and carefully transfer the compound to the reaction vessel or solvent.

  • Work Practices: Keep the container tightly closed when not in use.[3][4] Avoid eating, drinking, or smoking in the work area.[10]

Step 3: Cleanup and Disposal
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that came into contact with the chemical.

  • Waste Collection: Collect all waste, including contaminated gloves, weigh boats, and paper towels, in a designated, properly labeled hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Final Steps: Once all materials are secured, remove PPE in the correct order (gloves first, followed by lab coat and goggles). Wash hands and any exposed skin thoroughly with soap and water.[10]

Workflow Visualization: Safe Handling Process

The following diagram illustrates the logical flow for the safe handling of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride.

cluster_prep Step 1: Preparation cluster_handling Step 2: Handling (Inside Fume Hood) cluster_cleanup Step 3: Cleanup & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 Proceed to Cleanup clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for handling 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride.

Emergency Procedures: Immediate Actions for Exposure

Accidents can occur despite meticulous planning. Swift and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to protect personnel and the environment.

  • Waste Segregation: All waste contaminated with 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance and to schedule a waste pickup. Do not pour waste down the drain.[4][10]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection, ensuring that your valuable research can proceed without compromising the well-being of your team.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • ECHEMI. Pyridine, alkyl derivs.
  • Carl ROTH.
  • Fisher Scientific.
  • Fisher Scientific.
  • Spectrum Chemical. (2022, February 4).
  • Cole-Parmer. (2004, April 2). Material Safety Data Sheet - 2-(2-(Methylamino)ethyl)pyridine dihydrochloride.
  • ThermoFisher. (2010, October 29).
  • Santa Cruz Biotechnology, Inc. 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride | CAS 142937-33-5.
  • Tokyo Chemical Industry. (2025, November 4).
  • MilliporeSigma. (2021, June 19).
  • Jubilant Ingrevia. 2-(Aminomethyl)

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